molecular formula C19H24ClN3O B1150210 Ro 1138452 hydrochloride

Ro 1138452 hydrochloride

Cat. No.: B1150210
M. Wt: 345.9 g/mol
InChI Key: OYPSAMWVIBGRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective prostacyclin IP receptor antagonist (pKi = 8.3). Exhibits no affinity at other prostanoid receptors (EP1-4, FP and TP) in a radioligand binding assay. Demonstrates analgesic activity in rats. Orally bioavailable.

Properties

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H

InChI Key

OYPSAMWVIBGRMV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl

Synonyms

4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 1138452 hydrochloride is a potent, selective, and orally bioavailable small molecule that has been instrumental in elucidating the physiological and pathological roles of the prostacyclin receptor. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Ro 1138452 acts as a high-affinity competitive antagonist of the prostacyclin (IP) receptor.[1][2] By binding to this G-protein coupled receptor, it effectively blocks the canonical Gs-adenylyl cyclase-cAMP signaling pathway typically initiated by prostacyclin (PGI2) and its analogs.[3][4] This guide details the binding kinetics, functional antagonism, and selectivity profile of Ro 1138452, providing researchers with a comprehensive understanding of its utility as a pharmacological tool and its potential as a therapeutic agent in inflammatory and nociceptive conditions.[3]

Introduction: The Prostacyclin (IP) Receptor System

Prostacyclin (PGI2) is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and pain.[3][5] PGI2 exerts its effects by activating the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6] The IP receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This signaling cascade is central to the biological effects of prostacyclin.

The development of selective antagonists for the IP receptor has been critical for dissecting its specific functions, as the lack of such tools previously hampered research.[3] Ro 1138452 emerged from a drug discovery program at Roche as a structurally distinct, potent, and selective IP receptor antagonist, providing a valuable tool for both basic research and potential therapeutic development.[3][4]

Core Mechanism of Action: Competitive Antagonism at the IP Receptor

The primary mechanism of action of Ro 1138452 is its function as a selective competitive antagonist at the prostacyclin (IP) receptor.[8][9]

High-Affinity Binding

Ro 1138452 demonstrates high-affinity binding to both human and rat IP receptors.[3] This has been consistently shown across different experimental systems, including native receptors in human platelets and recombinant receptors expressed in cell lines like Chinese Hamster Ovary (CHO-K1) cells.[3][8] Radioligand binding assays, typically using the radiolabeled PGI2 analog [3H]-iloprost, are employed to determine the binding affinity (Ki).

  • In human platelets (native receptors): pKi = 9.3 ± 0.1[1][3]

  • In recombinant human IP receptor systems: pKi = 8.7 ± 0.06[1][3]

The high affinity of Ro 1138452 for the IP receptor is the foundation of its potent antagonist activity. It effectively competes with endogenous ligands like PGI2 and synthetic agonists for the receptor's binding site.

Functional Antagonism

Beyond simple binding, Ro 1138452 is a potent functional antagonist. It blocks the downstream signaling cascade initiated by IP receptor agonists. The canonical pathway involves the activation of adenylyl cyclase and subsequent accumulation of cAMP.[4]

Functional antagonism is typically measured by quantifying the inhibition of agonist-induced cAMP accumulation.[3] In these assays, cells expressing the IP receptor are stimulated with a potent agonist, such as carbaprostacyclin (cPGI2) or cicaprost, in the presence of varying concentrations of Ro 1138452.[3][8] Ro 1138452 dose-dependently attenuates this cAMP production, demonstrating its ability to block receptor signaling.[1][4]

  • Antagonist affinity (pKi) from functional assays: 9.0 ± 0.06[1][3]

  • pIC50 for attenuating cAMP accumulation: 7.0 ± 0.07[1][4]

Interestingly, some studies have described the antagonism by Ro 1138452 as pseudo-irreversible in certain cell types, such as human airway epithelial cells.[10] This suggests that the dissociation of Ro 1138452 from the receptor is exceptionally slow, meaning that even after washout of the compound, the receptor remains blocked for an extended period.[10] This characteristic is crucial to consider when designing experiments, as its effects can be long-lasting.[10]

Signaling Pathway Modulation

The interaction of Ro 1138452 with the IP receptor directly impacts intracellular signaling. By blocking agonist binding, it prevents the Gs protein-mediated activation of adenylyl cyclase.

Diagram: IP Receptor Signaling and Antagonism by Ro 1138452

IP_Signaling_Antagonism cluster_agonist Agonist-Induced Signaling cluster_antagonist Antagonist Action PGI2 Prostacyclin (PGI2) or Agonist IPR_active IP Receptor (Active) PGI2->IPR_active Binds & Activates Gs_active Gs Protein (Active) IPR_active->Gs_active Activates AC_active Adenylyl Cyclase (Active) Gs_active->AC_active Activates cAMP ↑ cAMP AC_active->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Anti-aggregation) PKA->Response Ro1138452 Ro 1138452 IPR_inactive IP Receptor (Inactive) Ro1138452->IPR_inactive Binds & Blocks PGI2_blocked Prostacyclin (PGI2) or Agonist PGI2_blocked->IPR_inactive Binding Prevented

Caption: Mechanism of Ro 1138452 action on the IP receptor signaling pathway.

By preventing the increase in cAMP, Ro 1138452 blocks downstream effects such as the activation of Protein Kinase A (PKA).[10] This mechanism is responsible for its observed physiological effects, including the reversal of PGI2-induced vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses like chemokine release.[8][10]

Selectivity Profile

A critical attribute of a pharmacological tool is its selectivity. Ro 1138452 is highly selective for the IP receptor over other prostanoid receptors, such as EP, FP, and TP receptors.[8] However, it is not perfectly selective across the entire receptome.

Studies have shown that Ro 1138452 displays measurable affinity for imidazoline I2 receptors and platelet-activating factor (PAF) receptors at concentrations higher than those required for IP receptor antagonism.[1][3][7]

Receptor TargetBinding Affinity (pKi)
Prostacyclin (IP) Receptor 8.7 - 9.3 [1][3]
Imidazoline I2 Receptor8.3[1][3]
Platelet-Activating Factor (PAF) Receptor7.9[1][3]
Other Prostanoid Receptors (EP, FP, TP)Minimal affinity[8]

Table 1: Selectivity profile of Ro 1138452.

This off-target activity is an important consideration for experimental design. Researchers should use concentrations of Ro 1138452 that are sufficient to antagonize the IP receptor while remaining below the threshold for significant engagement of I2 or PAF receptors to ensure that the observed effects are specifically due to IP receptor blockade.

Experimental Validation Protocols

The characterization of Ro 1138452's mechanism of action relies on a suite of standard pharmacological assays.

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Ro 1138452 for the IP receptor.

Objective: To measure the ability of Ro 1138452 to displace a radiolabeled ligand from the IP receptor.

Materials:

  • Cell membranes prepared from CHO-K1 cells stably expressing the human IP receptor.

  • [3H]-iloprost (radioligand).

  • Ro 1138452 hydrochloride (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of Ro 1138452 in binding buffer.

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-iloprost (typically at its Kd value), and varying concentrations of Ro 1138452.

  • Total & Non-specific Binding: Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled agonist, e.g., cicaprost).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding at each concentration of Ro 1138452. Determine the IC50 value (concentration of Ro 1138452 that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Diagram: Competitive Binding Assay Workflow

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Ro 1138452) Incubate Incubate Components (Membranes + [3H]-Iloprost + Ro 1138452) Start->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Workflow for a radioligand competitive binding assay.

Protocol: Functional cAMP Accumulation Assay

This protocol determines the functional antagonist potency (pA2 or IC50) of Ro 1138452.

Objective: To measure the ability of Ro 1138452 to inhibit agonist-stimulated cAMP production.

Materials:

  • Live CHO-K1 cells stably expressing the human IP receptor.

  • Carbaprostacyclin (cPGI2) or other suitable IP agonist.

  • Ro 1138452 hydrochloride.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere overnight.

  • Pre-incubation: Remove media and add buffer containing a phosphodiesterase inhibitor and varying concentrations of Ro 1138452. Incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the IP agonist (typically the EC80 concentration) to all wells except the basal control.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

  • Analysis: Plot the cAMP levels against the concentration of Ro 1138452. Use non-linear regression to fit a dose-response curve and determine the IC50 value, which reflects the functional potency of the antagonist.

Pharmacological Effects and Therapeutic Potential

The potent and selective antagonism of the IP receptor by Ro 1138452 translates into significant in vivo activity. It has demonstrated analgesic and anti-inflammatory effects in various rodent models.[1]

  • Analgesia: Ro 1138452 significantly reduces abdominal constrictions in acetic acid-induced writhing models.[1][3]

  • Anti-inflammation: It effectively reduces carrageenan-induced mechanical hyperalgesia and edema formation.[1][3]

These findings suggest that IP receptor signaling is a key component in the pathways of nociception and inflammation.[3] Therefore, antagonists like Ro 1138452 hold therapeutic potential for treating inflammatory pain conditions.[3] Furthermore, its use has been explored in other areas, such as its potential to promote myelination, which could be relevant for demyelinating disorders like multiple sclerosis.[11]

Conclusion

Ro 1138452 hydrochloride is a well-characterized, high-affinity, and selective competitive antagonist of the prostacyclin (IP) receptor. Its mechanism of action is centered on blocking the binding of endogenous and synthetic agonists to the IP receptor, thereby inhibiting the canonical Gs-adenylyl cyclase-cAMP signaling pathway. Its proven efficacy in preclinical models of pain and inflammation underscores the importance of the IP receptor in these pathologies. While its off-target affinities for I2 and PAF receptors must be considered in experimental design, Ro 1138452 remains an invaluable tool for researchers investigating prostanoid signaling and a foundational compound for the development of novel anti-inflammatory and analgesic therapies.

References

  • Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345. [Link]

  • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 149(1), 110–119. [Link]

  • IP receptor | Prostanoid receptors - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • RO-1138452 - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). [Link]

  • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. PubMed. [Link]

  • Woodward, D. F., et al. (2011). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 164(6), 1848–1868. [Link]

  • Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. PMC. [Link]

  • Ayer, L. M., et al. (2008). 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells: IP-receptor-mediated inhibition of CXCL9 and CXCL10 release. Journal of Pharmacology and Experimental Therapeutics, 324(2), 815–826. [Link]

  • RO1138452 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

Sources

Ro 1138452 hydrochloride as a selective IP receptor antagonist.

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Profile and Experimental Utility of Ro 1138452 Hydrochloride: A Selective Prostacyclin (IP) Receptor Antagonist

Executive Summary

Ro 1138452 hydrochloride (also known in the literature as CAY10441) is a highly potent, orally bioavailable, and selective antagonist of the prostacyclin (IP) receptor. For drug development professionals and molecular pharmacologists, isolating the specific contributions of the IP receptor from the broader prostanoid network (EP, DP, FP, and TP receptors) has historically been challenging due to ligand cross-reactivity. Ro 1138452 serves as an indispensable pharmacological tool compound, enabling researchers to dissect IP-mediated mechanisms in vasodilation, platelet aggregation, and inflammatory hyperalgesia.

This technical whitepaper synthesizes the mechanistic grounding, binding kinetics, and validated experimental protocols necessary for deploying Ro 1138452 in advanced preclinical research.

Mechanistic Overview: IP Receptor Signaling and Antagonism

The IP receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gs alpha subunit. Upon activation by endogenous prostacyclin (PGI2) or synthetic analogues (e.g., cicaprost, treprostinil), the IP receptor stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA), which subsequently mediates downstream physiological responses such as smooth muscle relaxation and the inhibition of platelet aggregation ().

Ro 1138452 functions as a competitive, pseudo-irreversible orthosteric antagonist at the IP receptor. By occupying the orthosteric binding site, it prevents the conformational changes required for Gs coupling. This effectively blunts cAMP accumulation, reversing IP-mediated vasodilation and anti-aggregatory effects ().

IP Receptor Signaling Pathway and Ro 1138452 Antagonism.

Pharmacological Profile & Binding Kinetics

Ro 1138452 demonstrates exceptional selectivity for the IP receptor over other prostanoid receptors (EP1-4, DP, FP, and TP), making it superior to older, non-selective antagonists.

Table 1: Binding Affinities and Functional Potency of Ro 1138452

ParameterValueExperimental System / TissueReference
pKi (Binding Affinity)9.3 ± 0.1Human Platelets
pKi (Binding Affinity)8.7 ± 0.1Recombinant Human IP (CHO-K1)
pA2 (Functional Antagonism)8.20Human Pulmonary Artery
pIC50 (cAMP Inhibition)7.0 ± 0.07CHO-K1 Cells

Causality Insight: Application scientists frequently note the discrepancy between the raw binding affinity (pKi ~9.3) and the functional cAMP inhibition (pIC50 ~7.0). This is a classic manifestation of receptor reserve (spare receptors) in recombinant systems. High receptor expression levels in CHO-K1 cells require a significantly higher concentration of the antagonist to achieve a 50% reduction in the maximal functional response, as the agonist only needs to occupy a fraction of the available receptors to trigger maximal AC stimulation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with internal controls to validate the specific antagonism of Ro 1138452.

Protocol A: In Vitro cAMP Accumulation Assay

Objective: To quantify the functional antagonism of Ro 1138452 against an IP receptor agonist (e.g., cicaprost). Rationale: Measuring cAMP directly evaluates the downstream effector of Gs-coupled IP receptor activation, providing a highly sensitive functional readout.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human IP receptor at a density of

    
     cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2.
    
  • Phosphodiesterase Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: Without IBMX, phosphodiesterases will rapidly hydrolyze transient cAMP spikes, leading to artificially low signal windows and false-negative functional readouts.

  • Antagonist Pre-treatment: Add Ro 1138452 at varying concentrations (10 pM to 10 μM) and incubate for 30 minutes. Include a vehicle control (0.1% DMSO) to establish the baseline.

  • Agonist Challenge: Stimulate cells with an EC80 concentration of cicaprost (typically 1-10 nM) for 15 minutes.

    • Causality: Utilizing an EC80 concentration (rather than an EC100) ensures a robust signal window while remaining sensitive to competitive antagonism. An EC100 would overwhelm the competitive antagonist, artificially shifting the apparent IC50.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP using a TR-FRET or ELISA-based cAMP detection kit.

  • Data Analysis: Normalize data to the maximal response (cicaprost + vehicle) and calculate the IC50 using non-linear regression (four-parameter logistic equation). A rightward shift in the agonist dose-response curve with a Schild plot slope near 1.0 validates competitive antagonism.

Step-by-step experimental workflow for the cAMP accumulation assay.

Ex Vivo and In Vivo Applications

Beyond cellular assays, Ro 1138452 is a critical tool compound for dissecting the physiological roles of the IP receptor in complex tissues and whole organisms.

  • Vascular Reactivity (Ex Vivo): In isolated human pulmonary arteries pre-contracted with phenylephrine, prostacyclin analogues induce potent vasorelaxation. Pre-treatment with Ro 1138452 (1 μM) competitively shifts the concentration-response curve of the agonist cicaprost to the right. Because the Schild plot slope generated from this shift is close to unity, it self-validates that Ro 1138452 acts as a true competitive antagonist at the vascular smooth muscle IP receptor ().

  • Cough Reflex Modeling (In Vivo): Treprostinil, an IP agonist used clinically for pulmonary arterial hypertension, induces a dose-limiting cough. In guinea pig models, pre-treatment with Ro 1138452 (10 mg/kg i.p.) significantly inhibits treprostinil-induced cough, whereas selective EP and DP receptor antagonists do not. This elegantly proves that the adverse cough reflex is specifically mediated by the IP receptor rather than off-target prostanoid activation ().

  • Analgesia and Inflammation: Ro 1138452 exhibits excellent oral bioavailability. It demonstrates potent analgesic activity in rat models of hyperalgesia (e.g., carrageenan-induced paw edema), highlighting the critical role of peripheral IP receptors in inflammatory pain sensitization and validating the IP receptor as a potential non-NSAID target for pain management ().

References

  • Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345. URL:[Link]

  • Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations." British Journal of Pharmacology, 149(1), 110–120. URL:[Link]

  • Clark, R. D., et al. (2004). "Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(4), 1053-1056. URL:[Link]

  • Brozovich, S., et al. (2021). "Characterisation of cough evoked by inhaled treprostinil and treprostinil palmitil." European Respiratory Journal, 58(suppl 65) PA1515. URL:[Link]

In Vivo Analgesic and Anti-Inflammatory Effects of Ro 1138452 Hydrochloride: A Technical Guide to IP Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

Prostacyclin (PGI2) is a potent lipid mediator generated by the sequential action of cyclooxygenase (COX) and prostacyclin synthase during tissue injury. While historically recognized for its cardiovascular roles (vasodilation and platelet inhibition), PGI2 is also a critical driver of peripheral nociceptor sensitization and localized edema.

Ro 1138452 hydrochloride (also known as CAY10441) is a highly selective, orally bioavailable, non-prostanoid antagonist of the prostacyclin (IP) receptor. Exhibiting high affinity for both human and rodent IP receptors (


 ranging from 8.3 to 9.3), it effectively blocks carbaprostacyclin-induced cyclic AMP (cAMP) accumulation . For drug development professionals and application scientists, Ro 1138452 serves as a premier pharmacological tool to decouple PGI2-mediated pain and inflammation from other prostanoid pathways (such as PGE2/EP receptor signaling).

Mechanistic Pathway: Uncoupling PGI2-Mediated Sensitization

The analgesic and anti-inflammatory efficacy of Ro 1138452 is rooted in its ability to halt the Gs-protein coupled cascade. During inflammation, PGI2 binds to the IP receptor on primary afferent neurons, stimulating Adenylyl Cyclase (AC) and elevating intracellular cAMP. This activates Protein Kinase A (PKA), which phosphorylates and lowers the activation threshold of ion channels (e.g., TRPV1, Nav1.8), resulting in hyperalgesia. Concurrently, PGI2 acts on vascular smooth muscle to induce profound vasodilation, exacerbating plasma extravasation and edema.

By acting as a competitive orthosteric antagonist, Ro 1138452 prevents this phosphorylation-dependent sensitization and blunts vascular permeability.

Pathway Inflammation Tissue Injury / Inflammation COX2 COX-2 & PGIS Activation Inflammation->COX2 Induces PGI2 Prostacyclin (PGI2) Release COX2->PGI2 Synthesizes IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Binds Gs Gs Protein Coupling IP_Rec->Gs Activates cAMP cAMP / PKA Cascade Gs->cAMP Stimulates AC Sensitization Nociceptor Sensitization (Hyperalgesia) cAMP->Sensitization Phosphorylates Ion Channels Vasodilation Vasodilation (Edema) cAMP->Vasodilation Relaxes Smooth Muscle Ro1138452 Ro 1138452 Hydrochloride (IP Antagonist) Ro1138452->IP_Rec Competitively Blocks

Mechanism of Action: Ro 1138452 blocks PGI2-induced IP receptor activation and cAMP accumulation.

In Vivo Efficacy: Analgesic and Anti-Inflammatory Profiling

Ro 1138452 has been rigorously validated across multiple in vivo models of visceral, inflammatory, and neuropathic pain. Crucially, its effects are target-specific; it does not reverse mechanical allodynia induced by direct PGE2 injection, as PGE2 signals through EP2/EP4 receptors rather than the IP receptor . This lack of cross-reactivity provides a self-validating proof of its selectivity in vivo.

Quantitative Data Summary
Experimental ModelRoute of AdministrationDose Range / ED50Primary Pharmacodynamic Observation
Acetic Acid Writhing Intravenous (i.v.) / p.o.1–10 mg/kg (ED50: 4.0 mg/kg)Significant reduction in visceral nociceptive behavior (abdominal constrictions) .
Carrageenan Paw Edema Oral (p.o.)3–100 mg/kg (ED50: 2.8 mg/kg)Attenuates mechanical hyperalgesia; reduces prostanoid-dependent edema by up to 77% .
Spared Nerve Injury (SNI) Intrathecal (i.t.)2–20 μg / 10 μLAttenuates mechanical allodynia at 1 and 2 days post-surgery (early neuropathic phase).
PGE2-Induced Allodynia Intraplantar (i.pl.)5 nmolNo effect (Self-validating negative control; confirms IP-receptor exclusivity) .

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary pharmacokinetic rationales and internal controls to isolate the IP receptor's role from generalized NSAID-like effects.

Protocol A: Formulation and Dosing Strategy

Causality & Rationale: Ro 1138452 is highly lipophilic. Administering it in pure aqueous buffers leads to crystal lattice precipitation, resulting in erratic absorption and false-negative in vivo data. The following vehicle ensures a stable micellar suspension for systemic distribution. Pharmacokinetic data shows that 1 hour after a 5 mg/kg i.v. dose in rats, the free plasma concentration is ~28 nM, which is well above its


, ensuring robust receptor occupancy .
  • Primary Solubilization: Dissolve Ro 1138452 powder in 100% DMSO to create a concentrated stock (e.g., 25.0 mg/mL). Note: DMSO disrupts the compound's crystal structure.

  • Co-Solvent Addition: Add PEG300 to achieve a 40% final volume ratio. Vortex thoroughly. PEG300 acts as a bridging co-solvent to prevent precipitation when introduced to water.

  • Surfactant Addition: Add Tween-80 to achieve a 5% final volume ratio. This forms micelles that encapsulate the lipophilic drug.

  • Aqueous Dilution: Slowly add sterile Saline (45% final volume ratio) dropwise while continuously vortexing.

  • Final Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Use immediately for oral (p.o.) or intraperitoneal (i.p.) dosing.

Protocol B: Carrageenan-Induced Paw Edema & Hyperalgesia Assay

Causality & Rationale: The carrageenan model produces a biphasic inflammatory response. The early phase (0–1 hour) is driven by histamine and serotonin, while the delayed phase (2–6 hours) is driven by COX-2 induction and subsequent prostanoid (PGI2/PGE2) release. Testing Ro 1138452 during the delayed phase specifically isolates its mechanism of action.

  • Baseline Habituation & Measurement (Time = -2 hours): Acclimate rats to the testing environment. Measure baseline paw volume using a plethysmometer and baseline mechanical withdrawal thresholds using von Frey filaments. Causality: Establishing individual baselines allows for paired statistical analysis, reducing inter-subject variability.

  • Pre-treatment (Time = -1 hour): Administer Ro 1138452 (e.g., 3, 10, or 30 mg/kg p.o.) or Vehicle. Include a positive control group dosed with Indomethacin (10 mg/kg p.o.). Causality: A 60-minute pre-treatment aligns with the drug's

    
    , ensuring peak plasma concentrations during the inflammatory insult.
    
  • Induction (Time = 0): Inject 100 μL of 1%

    
    -carrageenan in sterile saline into the subplantar tissue of the right hind paw.
    
  • Validation Checkpoint (Time = 1 hour): Measure paw volume. Minimal differences between Vehicle and Ro 1138452 groups should be observed here, as this phase is histamine-driven, validating the drug's prostanoid-specific mechanism.

  • Efficacy Evaluation (Time = 2, 4, and 6 hours): Measure paw volume and von Frey thresholds. Calculate the percentage reversal of hyperalgesia and edema relative to the Vehicle group. Ro 1138452 should demonstrate dose-dependent attenuation of both endpoints, peaking at the 4-hour mark.

References

  • RO-1138452 - Inxight Drugs National Center for Advancing Translational Sciences (NCATS)[Link]

  • Targeting prostaglandin E2 receptor 2 in Schwann cells inhibits inflammatory pain but not inflammation National Institutes of Health (NIH) / PubMed Central[Link]

A Methodological Guide to Investigating the Cardiovascular Effects of the Selective IP Receptor Antagonist, Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preclinical cardiovascular assessment of Ro 1138452 hydrochloride, a potent and selective prostacyclin (IP) receptor antagonist.[1][2] Given the integral role of the prostacyclin signaling pathway in maintaining cardiovascular homeostasis, a thorough investigation into the effects of its antagonism is a critical component of nonclinical safety and efficacy profiling. This document provides not just a series of experimental protocols, but a logical framework for elucidating the potential cardiovascular liabilities and therapeutic mechanisms of Ro 1138452 hydrochloride. We will detail a battery of in vitro, ex vivo, and in vivo assays, grounded in the principles of cardiovascular safety pharmacology, to provide a robust and translatable dataset for drug development professionals.

Introduction: The Rationale for Cardiovascular Scrutiny of Ro 1138452 Hydrochloride

Prostacyclin (PGI2) is a powerful endogenous signaling molecule that exerts significant influence over the cardiovascular system. Its primary effects, mediated through the Gs-protein coupled IP receptor, include potent vasodilation, inhibition of platelet aggregation, and suppression of vascular smooth muscle proliferation.[3] These actions collectively contribute to vascular health and the prevention of thrombosis.

Ro 1138452 hydrochloride has been identified as a selective antagonist of the IP receptor with high affinity (pKi = 8.3-9.3).[1][4] While its therapeutic potential has been explored in analgesia and inflammation, its deliberate opposition to the cardioprotective PGI2 pathway necessitates a rigorous evaluation of its cardiovascular effects.[5] Antagonism of the IP receptor could theoretically lead to:

  • Increased Vascular Tone: By blocking the vasodilatory effects of endogenous prostacyclin, Ro 1138452 could increase peripheral vascular resistance, potentially leading to hypertension.

  • Enhanced Platelet Aggregation: Inhibition of the IP receptor on platelets may lower the threshold for aggregation, potentially increasing the risk of thrombotic events.

  • Altered Cardiac Function: While direct effects on cardiomyocytes are less established for the IP receptor, changes in vascular resistance (afterload) and coronary blood flow could indirectly impact cardiac performance.

This guide is structured to systematically address these potential effects, moving from high-throughput in vitro screens to more complex, integrated in vivo models.

Mechanistic Framework: The IP Receptor Signaling Cascade

Understanding the underlying signaling pathway is fundamental to designing and interpreting cardiovascular studies of Ro 1138452. The canonical IP receptor signaling cascade is initiated by the binding of prostacyclin, which triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets in vascular smooth muscle cells and platelets, ultimately leading to vasodilation and inhibition of platelet aggregation, respectively.[3][6]

IP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostacyclin Prostacyclin (PGI2) IP_Receptor IP Receptor Prostacyclin->IP_Receptor Binds & Activates Ro1138452 Ro 1138452 Ro1138452->IP_Receptor Binds & Blocks Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Conversion Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) PKA->Response Phosphorylates Targets

Figure 1: Simplified signaling pathway of the prostacyclin (IP) receptor and the antagonistic action of Ro 1138452.

Preclinical Cardiovascular Assessment Workflow

A tiered approach is recommended to efficiently characterize the cardiovascular profile of Ro 1138452 hydrochloride.

Workflow cluster_T1 Tier 1 Details cluster_T2 Tier 2 Details cluster_T3 Tier 3 Details Tier1 Tier 1: In Vitro Screening (Target & Off-Target Effects) Tier2 Tier 2: Ex Vivo Functional Assays (Isolated Tissues & Organs) Tier1->Tier2 hERG hERG Patch Clamp Assay AorticRing Isolated Aortic Ring Assay PlateletAgg Platelet Aggregation Assay Tier3 Tier 3: In Vivo Hemodynamic Studies (Integrated Physiological Response) Tier2->Tier3 Langendorff Langendorff Isolated Heart Papillary Papillary Muscle Contractility Final Comprehensive Cardiovascular Risk Assessment Tier3->Final Telemetry Conscious Animal Telemetry (BP, HR, ECG)

Figure 2: Tiered workflow for the cardiovascular assessment of Ro 1138452 hydrochloride.
Tier 1: In Vitro Screening

The initial tier focuses on identifying direct effects on key components of the cardiovascular system at a cellular and tissue level.

Rationale: To comply with ICH S7B guidelines and de-risk for proarrhythmic potential, the primary off-target assessment should be the effect of Ro 1138452 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of Torsades de Pointes.[7][8]

Experimental Protocol: Manual Whole-Cell Patch-Clamp

  • Cell Culture: Use HEK293 cells stably transfected with the hERG channel. Culture cells to 70-90% confluency.

  • Cell Preparation: Harvest cells and resuspend in an extracellular solution (in mM: 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Patch-Clamp Recording:

    • Establish whole-cell configuration using borosilicate glass electrodes filled with intracellular solution (in mM: 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2).

    • Maintain the holding potential at -80 mV.

    • Apply a depolarizing pulse to +40 mV for 500 ms, followed by a ramp down to -80 mV over 100 ms to elicit the characteristic hERG tail current.[9][10]

    • Repeat this voltage protocol at regular intervals (e.g., every 5 seconds).

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of Ro 1138452 hydrochloride. Include a vehicle control and a known hERG blocker (e.g., E-4031) as a positive control.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage inhibition relative to baseline and determine the IC50 value.

Rationale: To directly assess the functional consequence of IP receptor antagonism on vascular tone. This assay will determine if Ro 1138452 can block prostacyclin-induced vasodilation or has any direct vasoactive properties.

Experimental Protocol: Isometric Tension Recording

  • Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Clean the aorta of adherent tissue and cut into ~4 mm rings.[11]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate under a resting tension of ~2g for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of phenylephrine (e.g., 1 µM). Once a stable plateau is reached, induce relaxation with acetylcholine (e.g., 10 µM) to verify endothelial integrity.

  • Antagonism Protocol:

    • Pre-contract the aortic rings with phenylephrine to ~80% of their maximum response.

    • Once a stable contraction is achieved, perform a cumulative concentration-response curve to a selective IP agonist (e.g., cicaprost) to induce relaxation.

    • Wash out the agonist and incubate a set of rings with a specific concentration of Ro 1138452 hydrochloride for 30-60 minutes.

    • Repeat the cumulative concentration-response curve to cicaprost in the presence of Ro 1138452.

  • Data Analysis: Compare the concentration-response curves of cicaprost in the absence and presence of Ro 1138452. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.

Rationale: To determine the effect of Ro 1138452 on the anti-aggregatory action of prostacyclin on platelets.

Experimental Protocol: Light Transmission Aggregometry

  • Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing 3.8% sodium citrate. Centrifuge at a low speed (e.g., 120g) for 15 minutes to obtain PRP.[12]

  • Aggregometry:

    • Place an aliquot of PRP into a cuvette with a stir bar in a light transmission aggregometer at 37°C.

    • Establish a baseline of 0% aggregation (PRP) and 100% aggregation (platelet-poor plasma).

    • Add a sub-maximal concentration of an IP agonist (e.g., iloprost) to inhibit platelet aggregation.

    • Then, add a platelet agonist such as ADP (e.g., 5 µM) or collagen (e.g., 2 µg/mL) to induce aggregation and record the response.

    • To test for antagonism, pre-incubate the PRP with Ro 1138452 hydrochloride before adding the IP agonist and then the aggregating agent.

  • Data Analysis: Measure the maximum percentage of aggregation. Determine the ability of Ro 1138452 to reverse the inhibitory effect of the IP agonist on platelet aggregation.

Tier 2: Ex Vivo Integrated System Assessment

This tier examines the effects of Ro 1138452 on the whole heart, an integrated system with complex electrophysiological and contractile properties.

Rationale: The Langendorff preparation allows for the study of cardiac contractility, heart rate, and coronary flow in the absence of systemic neural and hormonal influences.[2][7] This will reveal any direct effects of Ro 1138452 on myocardial function.

Experimental Protocol: Retrograde Perfusion

  • Heart Isolation: Anesthetize a rat or guinea pig, inject heparin, and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion: Mount the aorta onto the cannula of the Langendorff apparatus and begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg) and temperature (37°C).[13]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Place electrodes on the epicardial surface to record an electrocardiogram.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • Data Acquisition: Record baseline parameters including left ventricular developed pressure (LVDP), rate of pressure change (±dP/dt), heart rate, and coronary flow.

  • Compound Administration: Introduce Ro 1138452 hydrochloride into the perfusate at various concentrations and record the effects on the measured parameters.

  • Data Analysis: Compare the cardiac parameters before and after drug administration to identify any effects on contractility (inotopy), heart rate (chronotropy), or coronary vascular tone.

Tier 3: In Vivo Hemodynamic Evaluation

The final tier assesses the integrated cardiovascular response to Ro 1138452 in a conscious, freely moving animal, providing the most physiologically relevant data.

Rationale: Telemetry is the gold standard for in vivo cardiovascular safety pharmacology, allowing for continuous monitoring of blood pressure, heart rate, and ECG in conscious, unrestrained animals, thereby avoiding the confounding effects of anesthesia and restraint stress.[14][15]

Experimental Protocol: Implantable Telemetry Device

  • Transmitter Implantation: Under sterile surgical conditions, implant a telemetry transmitter (e.g., DSI PA-C10) in a rat. The catheter is typically placed in the carotid artery for blood pressure measurement, and ECG leads are positioned subcutaneously.[16][17]

  • Recovery: Allow the animal to recover from surgery for at least 7-10 days before any data collection.

  • Data Acquisition: House the animal in its home cage on a receiver platform. Record baseline cardiovascular data for at least 24 hours to establish a diurnal rhythm.

  • Dosing: Administer Ro 1138452 hydrochloride via the intended clinical route (e.g., oral gavage) at multiple dose levels. Include a vehicle control group.

  • Post-Dose Monitoring: Continuously record blood pressure (systolic, diastolic, mean), heart rate, and ECG for at least 24 hours post-dose.

  • Data Analysis: Analyze the data for changes in hemodynamic parameters compared to baseline and vehicle-treated animals. Pay close attention to effects on blood pressure and heart rate. Perform ECG analysis to identify any changes in intervals (e.g., PR, QRS, QT).

Data Summary and Interpretation

The data from this comprehensive workflow should be compiled and interpreted in an integrated manner.

Parameter Assay Primary Endpoint(s) Hypothesized Effect of Ro 1138452
Proarrhythmic Risk hERG Patch ClampIC50 for hERG current inhibitionLow risk expected due to target selectivity, but must be confirmed.
Vascular Tone Isolated Aortic RingpA2 value against IP agonist-induced relaxationAntagonism of relaxation (rightward shift of agonist curve).
Platelet Function Platelet AggregometryReversal of IP agonist-mediated inhibitionIncreased platelet aggregation in the presence of an IP agonist.
Cardiac Function Langendorff HeartLVDP, ±dP/dt, Heart Rate, Coronary FlowMinimal direct effects; potential for reduced coronary flow if vasoconstriction occurs.
Hemodynamics & ECG In Vivo TelemetryMean Arterial Pressure, Heart Rate, QT IntervalPotential for increased blood pressure. Unlikely to directly affect QT interval.

Conclusion

The investigation into the cardiovascular effects of Ro 1138452 hydrochloride must be approached with scientific rigor and a clear understanding of its mechanism of action. By antagonizing the protective prostacyclin pathway, this compound has the potential to alter vascular tone and platelet function. The tiered experimental plan outlined in this guide, progressing from in vitro target validation to ex vivo functional assays and culminating in in vivo hemodynamic monitoring, provides a robust framework for a comprehensive cardiovascular risk assessment. The resulting data will be crucial for making informed decisions in the drug development process, ensuring both a thorough understanding of the compound's pharmacological profile and the safety of its potential clinical application.

References

  • Ghosh, M., & Stuehr, D. J. (2012). PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. Journal of Biological Chemistry, 287(20), 16278–16285. [Link]

  • Klabunde, R. E. (n.d.). Prostacyclin Receptor Agonists. Cardiovascular Pharmacology Concepts. [Link]

  • Wikipedia. (2023). Prostacyclin receptor. [Link]

  • JoVE. (2014, April 9). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. [Link]

  • Zimmermann, K., Schror, K., & Hohlfeld, T. (2008). Activation of the PGI2/IP System Contributes to the Development of Circulatory Failure in a Rat Model of Endotoxic Shock. Hypertension, 52(1), 136–142. [Link]

  • Bley, K. R., Bhattacharya, A., Gallaschun, R. J., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British journal of pharmacology, 147(3), 335–345. [Link]

  • Wang, Y., Lu, J., & Itohara, S. (2014). A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts. Journal of visualized experiments : JoVE, (86), 51379. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

  • Bell, R. M., & Mocanu, M. M. (2011). the Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

  • JoVE. (2016, December 12). Turbidimetry on Human Washed Platelets: The Effect of the Pannexin1-inhibitor Brilliant Blue FCF on Collagen-induced Aggregation. [Link]

  • Wikipedia. (n.d.). Langendorff heart. [Link]

  • Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Inotiv. (n.d.). Rodent Cardiovascular Telemetry. [Link]

  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • Jackson, E. K., & Raghvendra, K. D. (1998). Cyclic AMP–Adenosine Pathway Inhibits Vascular Smooth Muscle Cell Growth. Hypertension, 32(1), 168-175. [Link]

  • Scintica Instrumentation. (n.d.). Isolated Heart | Heart Perfusion | Langendorff Examination. [Link]

  • Baker, M., Robinson, S. D., & Lechertier, T. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100781. [Link]

  • Mouse Metabolic Phenotyping Centers. (2014, January 30). Mouse Blood Pressure Telemetry. [Link]

  • Hechler, B., Gachet, C., & Mangin, P. H. (2000). Ultrastructural Studies of Platelet Aggregates From Human Subjects Receiving Clopidogrel and From a Patient With an Inherited Defect of an ADP-Dependent Pathway of Platelet Activation. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(4), e27-e34. [Link]

  • Staton, C. A., Reed, M. W. R., & Brown, N. J. (2009). The Aortic Ring Assay and Its Use for the Study of Tumor Angiogenesis. In Angiogenesis (pp. 255-260). Humana Press. [Link]

  • Brette, F., & Vassort, G. (2000). SIMPLE EXPERIMENTS TO UNDERSTAND THE IONIC ORIGINS AND CHARACTERISTICS OF THE VENTRICULAR CARDIAC ACTION POTENTIAL. Advances in Physiology Education, 23(1), S36-S46. [Link]

  • Washington University in St. Louis. (n.d.). Telemetry Services | Mouse Cardiovascular Phenotyping Core. [Link]

  • Nagy, B., Jr, & Racz, K. (2017). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International journal of molecular sciences, 18(8), 1807. [Link]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177. [Link]

  • Nicosia, R. F., & Ottinetti, A. (1990). Aortic Ring Assay. In Vitro Cellular & Developmental Biology, 26(2), 119-128. [Link]

  • Schiattarella, G. G., & Hill, J. A. (2015). Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of visualized experiments : JoVE, (103), 53086. [Link]

  • Kurtz, T. W., Griffin, K. A., & Bidani, A. K. (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals. Hypertension, 45(2), 299-310. [Link]

  • Marais, E., & Wessel, J. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 143–153. [Link]

  • Bogdan, S., Luca, V., Ober, C., Melega, I., Pestean, C., Codea, R., & Oana, L. (2019). Comparison among different methods for blood pressure monitoring in rats: literature review. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Veterinary Medicine, 76(1), 1-8. [Link]

  • REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. [Link]

  • de Faria, A. P. M., & de Paula, R. B. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development, 11(8), e26111830691. [Link]

  • LITFL. (2021, August 23). Cardiac Action Potential - Electrical Properties - Part One. [Link]

  • University of Guelph. (n.d.). Cardiac Action Potentials – Human Physiology. [Link]

  • Virag, L., Iost, N., & Opincariu, M. (2013). Representative action potential recordings measured in ventricular... | Download Scientific Diagram. ResearchGate. [Link]

  • Indolfi, C., Di Lorenzo, E., & Rapacciuolo, A. (2004). Differential regulation of vascular smooth muscle and endothelial cell proliferation in vitro and in vivo by cAMP/PKA-activated p85α PI3K. American Journal of Physiology-Heart and Circulatory Physiology, 286(4), H1440-H1447. [Link]

  • Hayashi, M., & Ishii, H. (1998). Distinct Role of cAMP and cGMP in the Cell Cycle Control of Vascular Smooth Muscle Cells. Hypertension, 32(2), 347-352. [Link]

  • Yegutkin, G. G., & Jackson, E. K. (2007). 2′,3′-cAMP, 3′-AMP, and 2′-AMP inhibit human aortic and coronary vascular smooth muscle cell proliferation via A2B receptors. American Journal of Physiology-Heart and Circulatory Physiology, 292(2), H884-H890. [Link]

  • Tang, L., & Li, J. (2015). cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP. Cardiovascular Research, 107(3), 445–454. [Link]

Sources

Technical Guide: Ro 1138452 Hydrochloride for Prostacyclin (IP) Receptor Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ro 1138452 hydrochloride is a potent, selective, and competitive antagonist of the Prostacyclin (IP) receptor.[1] Unlike earlier non-selective prostanoid tools, Ro 1138452 distinguishes IP-mediated effects from those of EP receptor subtypes (EP1–EP4), making it the "gold standard" tool compound for isolating the vasodilatory, anti-platelet, and anti-inflammatory pathways of Prostacyclin (


). This guide details the physicochemical properties, signaling mechanisms, and validated experimental protocols for its application in pharmacological research.

Part 1: Pharmacological Profile & Specifications

Chemical & Physical Properties

Ro 1138452 is an imidazoline derivative.[2] The hydrochloride salt form is preferred for improved stability and solubility in organic solvents prior to aqueous dilution.

ParameterSpecification
IUPHAR Name Ro 1138452
Chemical Name 4,5-dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine
Molecular Weight ~345.87 (HCl salt); 309.41 (Free base)
Solubility Soluble in DMSO (>50 mg/mL) and Ethanol (>50 mg/mL).[1][3] Insoluble in water.[1]
Storage -20°C (Solid); Solutions in DMSO stable at -20°C for < 1 month.
Binding Affinity & Selectivity

Ro 1138452 is highly selective for the IP receptor, with nanomolar affinity.[4] However, researchers must be aware of its secondary binding targets at high concentrations to avoid confounding data.

Receptor TargetAffinity (

/

)
Functional Consequence
Human IP Receptor

(0.5 nM)
Primary Target: Blocks cAMP generation & vasodilation.
Rat IP Receptor

(2.0 nM)
Potent inhibition in rodent models.
EP Receptors (1-4)

Negligible binding at therapeutic doses (< 1 µM).
Imidazoline


Critical Control: Potential off-target effect at high doses.
PAF Receptor

Critical Control: Potential interference in inflammatory assays.

Expert Insight: When designing experiments, maintain Ro 1138452 concentrations between 10 nM and 1 µM . Exceeding 10 µM significantly increases the risk of off-target modulation of Imidazoline


 sites and Platelet-Activating Factor (PAF) receptors [1].

Part 2: Mechanism of Action & Signaling Pathway

The IP receptor is a Gs-protein coupled receptor (GPCR). Under basal conditions, binding of the endogenous agonist Prostacyclin (


) or synthetic analogs (e.g., Iloprost, Cicaprost) induces a conformational change that activates Adenylyl Cyclase (AC).

Ro 1138452 acts as a competitive orthosteric antagonist , occupying the ligand-binding pocket and preventing Gs coupling. This blockade inhibits the downstream accumulation of cAMP and the subsequent phosphorylation of PKA substrates (e.g., VASP in platelets).

Diagram 1: IP Receptor Signaling & Antagonism

This diagram illustrates the canonical Gs-coupled pathway and the specific blockade point of Ro 1138452.

IP_Signaling Agonist PGI2 / Iloprost (Agonist) IP_Rec IP Receptor (GPCR) Agonist->IP_Rec Binds Ro Ro 1138452 (Antagonist) Ro->IP_Rec Blocks Gs Gs Protein (Activation) IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Generates ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Activates Effect Vasodilation / Anti-Aggregation PKA->Effect Phosphorylation

Caption: Ro 1138452 competitively blocks PGI2 binding, preventing Gs-mediated cAMP accumulation.

Part 3: Validated Experimental Protocols

Protocol A: Inhibition of Platelet Aggregation (Functional Assay)

This assay quantifies the ability of Ro 1138452 to reverse the anti-aggregatory effects of IP agonists.

Reagents:

  • Washed human platelets (avoid PRP to prevent protein binding issues).

  • Agonist: Iloprost (stable PGI2 analog) or Cicaprost.[5][6]

  • Aggregating Agent: ADP (10 µM) or U46619.

  • Buffer: Tyrode’s buffer (pH 7.4).

Step-by-Step Workflow:

  • Preparation: Resuspend washed platelets at

    
     cells/mL in Tyrode’s buffer.
    
  • Incubation (Antagonist): Add Ro 1138452 (0.1 nM – 1 µM) or Vehicle (DMSO < 0.1%) to cuvettes. Incubate for 5–10 minutes at 37°C.

  • Challenge (Agonist): Add Iloprost at an

    
     concentration (typically 1–10 nM) to induce IP signaling (which inhibits aggregation). Incubate for 2 minutes.
    
  • Induction: Add ADP (10 µM) to stimulate aggregation.

  • Measurement: Monitor light transmission (LTA) for 5 minutes.

  • Analysis: Ro 1138452 should restore ADP-induced aggregation in a dose-dependent manner (shifting the Iloprost curve to the right).

Protocol B: cAMP Accumulation Assay (Molecular Assay)

Used to determine


 or 

values in recombinant cells (e.g., CHO-IP or HEK-IP).

Reagents:

  • Cells: CHO-K1 stably expressing human IP receptor.[3]

  • Detection: HTRF or GloSensor cAMP kit.

  • PDE Inhibitor: IBMX (500 µM) to prevent cAMP degradation.[7]

Step-by-Step Workflow:

  • Seeding: Plate cells in 384-well plates (5,000 cells/well) in low-serum medium.

  • Pre-treatment: Add IBMX (500 µM) + Ro 1138452 (serial dilution:

    
     to 
    
    
    
    M). Incubate for 15 minutes at RT.
  • Stimulation: Add Agonist (e.g., Carbaprostacyclin or Iloprost) at a fixed

    
     concentration. Incubate for 30–60 minutes  at RT.
    
  • Lysis/Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) per kit instructions.[7]

  • Read: Measure FRET signal (665/620 nm ratio).

  • Calculation: Plot % Inhibition vs. Log[Ro 1138452]. Expect

    
     in the low nanomolar range (~10–50 nM depending on agonist concentration).
    
Diagram 2: Experimental Logic Flow

This flowchart guides the researcher through the decision-making process for assay setup.

Exp_Logic cluster_0 Functional (Tissue/Platelet) cluster_1 Molecular (Cell Line) Start Start Experiment Type Select Assay Type Start->Type Func Platelet Aggregation (LTA) Type->Func Native Tissue Mol cAMP Assay (HTRF/Glo) Type->Mol Recombinant Wash Wash Platelets (Remove Plasma) Func->Wash Induce Induce with ADP/U46619 Wash->Induce Result Measure IC50 / pA2 Induce->Result IBMX Add IBMX (Block PDE) Mol->IBMX Stim Stimulate with Iloprost (EC80) IBMX->Stim Stim->Result

Caption: Workflow selection for native (functional) vs. recombinant (molecular) IP receptor assays.

Part 4: Troubleshooting & Controls (Self-Validating Systems)

To ensure "Trustworthiness," every experiment using Ro 1138452 must include specific controls to rule out off-target effects, particularly given its affinity for I2 and PAF receptors.

The "Schild Plot" Validation

To confirm Ro 1138452 is acting competitively at the IP receptor:

  • Perform Agonist (Iloprost) dose-response curves in the presence of 0, 10, 30, and 100 nM Ro 1138452.

  • The curves should shift parallel to the right with no depression of the maximal response (

    
    ).
    
  • Schild Slope: The slope of

    
     vs 
    
    
    
    should be close to 1.0 . If the slope < 1.0, suspect allosteric effects or insufficient equilibration time.
Specificity Controls
  • Negative Control (EP Receptors): Test Ro 1138452 (1 µM) against PGE2-induced signaling in EP-expressing cells. There should be no inhibition . If inhibition occurs, the concentration is too high.

  • Off-Target Control (PAF): If studying inflammation, verify that Ro 1138452 does not inhibit PAF-induced calcium flux.

Handling Precautions
  • Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator.

  • DMSO Stock: Prepare fresh or store single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound and alter calculated

    
     values.
    

References

  • Bley, K. R., et al. (2006).[3][8] "Ro 1138452 and Ro 3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.[3]

  • Ayer, L. M., et al. (2008).[3] "Ro 1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[2][3] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815-826.[3]

  • IUPHAR/BPS Guide to Pharmacology. (2024). "Prostanoid Receptors: IP Receptor Antagonists."

  • Cayman Chemical. (2024).

Sources

Chemical structure and properties of Ro 1138452 hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Selective IP (Prostacyclin) Receptor Antagonist[1][2]

Executive Summary

Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist of the prostacyclin (IP) receptor.[1] It is a critical pharmacological tool used to dissect the physiological roles of prostacyclin (


) in cardiovascular homeostasis, nociception, and inflammation. Unlike earlier generation compounds, Ro 1138452 exhibits superior selectivity over other prostanoid receptors (EP, DP, FP, TP), making it the gold standard for isolating IP receptor-mediated signaling events in vitro and in vivo.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Ro 1138452 belongs to the 2-(phenylamino)imidazoline class of compounds.[2][3][4] Its structural core facilitates high-affinity binding to the orthosteric site of the G-protein coupled IP receptor.

Table 1: Chemical Specifications
PropertySpecification
Common Name Ro 1138452 Hydrochloride
Synonyms CAY10441; Ro-11-38452
IUPAC Name 4,5-dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
CAS Number 221529-58-4 (Free base)
Molecular Formula

Molecular Weight 345.87 g/mol (HCl salt); 309.41 g/mol (Free base)
Solubility DMSO (~20 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL).[1] Insoluble in water.
Appearance White to off-white solid
Stability Hygroscopic. Store desicated at -20°C. Stable for >2 years if properly stored.

Structural Insight: The isopropyl ether moiety on the distal phenyl ring is crucial for hydrophobic pocket occupancy within the IP receptor, while the imidazoline ring mimics the charged interactions typically associated with the carboxylic acid of endogenous prostanoids, albeit through a different binding mode.

Pharmacology & Mechanism of Action[9]
2.1 Mechanism: Competitive Antagonism

Ro 1138452 functions as a competitive antagonist at the cell surface IP receptor. Under physiological conditions, the IP receptor couples primarily to


 proteins , leading to the activation of Adenylyl Cyclase (AC)  and the subsequent generation of cAMP .[5]
  • Potency:

    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Human Platelets):  9.3 ± 0.1[6][7]
      
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Recombinant IP):  8.7 ± 0.06[6][7]
      
    • 
       (Functional Vasorelaxation):  ~8.2
      
2.2 Signaling Pathway Interference

The following diagram illustrates the canonical signaling pathway of Prostacyclin (


) and the specific blockade point of Ro 1138452.

IP_Signaling_Pathway Figure 1: Mechanism of Action - Ro 1138452 Blockade of IP Receptor Signaling cluster_membrane Cell Membrane PGI2 Prostacyclin (PGI2) (Endogenous Agonist) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Rec Blocks Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcomes Vasodilation Inhibition of Platelet Aggregation Nociceptive Modulation PKA->Outcomes Phosphorylation Cascade

Figure 1: Ro 1138452 competitively binds to the IP receptor, preventing ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 coupling and downstream cAMP accumulation.[5][6]
2.3 Selectivity Profile

One of the defining features of Ro 1138452 is its "clean" pharmacological profile compared to non-selective NSAIDs or earlier antagonists.

Receptor TargetAffinity (

)
Interaction Type
IP (Prostacyclin) 9.3 Antagonist
EP1, EP2, EP3, EP4< 5.0Negligible
TP (Thromboxane)< 5.0Negligible
Imidazoline (

)
~ 8.3Binding (Non-functional)
PAF Receptor~ 7.9Weak Binding

*Note: While affinity for ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and PAF receptors exists, functional assays confirm that at therapeutic concentrations (nM range), Ro 1138452 acts selectively on IP receptors.
Experimental Applications & Protocols
3.1 In Vitro: Inhibition of cAMP Accumulation

This assay validates the antagonist potency of Ro 1138452 against an IP agonist (e.g., Cicaprost or Iloprost).

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human IP receptor or human platelet-rich plasma (PRP).

  • Stock Prep: Dissolve Ro 1138452 in 100% DMSO to 10 mM.

    • Critical Step: Serial dilute in PBS/BSA buffer. Ensure final DMSO concentration is < 0.1% to avoid solvent effects.

  • Incubation: Pre-incubate cells with Ro 1138452 (0.1 nM – 10 µM) for 15 minutes at 37°C.

  • Stimulation: Add agonist (e.g., 10 nM Cicaprost) and incubate for 30 minutes.

  • Detection: Lyse cells and quantify cAMP using ELISA or FRET-based biosensors.

  • Analysis: Plot Log[Antagonist] vs. Response. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
3.2 In Vivo: Nociception Models

Ro 1138452 is orally bioavailable and effective in rodent models of inflammatory pain.

  • Dosage: 1 – 30 mg/kg (Oral or I.V.).[7][8]

  • Vehicle: 0.5% Methylcellulose or Saline/Ethanol (90:10).

  • Readout: Reduction in writhing (acetic acid model) or mechanical hyperalgesia (carrageenan model).[1][7][8]

Safety & Handling (MSDS Highlights)
  • Hazard Identification: Irritant. May cause respiratory tract, skin, and eye irritation.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage:

    • Powder: -20°C (Stable >2 years).

    • In Solvent (DMSO): -80°C (Use within 6 months). Avoid freeze-thaw cycles.[9][10]

  • Disposal: Dispose of as hazardous chemical waste.

References
  • Bley, K. R., et al. (2006).[6] "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.[10]

  • Jones, R. L., et al. (2006).[6] "Investigation of the prostacyclin (IP) receptor antagonist Ro 1138452 on isolated blood vessel and platelet preparations."[2][11][4] British Journal of Pharmacology, 149(1), 110–121.

  • Ayer, L. M., et al. (2008).[10] "Ro 1138452 is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[10][11] Journal of Pharmacology and Experimental Therapeutics, 324(2), 815–826.[10]

  • Cayman Chemical. "CAY10441 (Ro 1138452) Product Information."[10][5]

  • Tocris Bioscience. "Ro 1138452 hydrochloride Product Information."

Sources

Ro 1138452 hydrochloride CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of Ro 1138452 hydrochloride , designed for researchers and drug development professionals.

High-Affinity, Selective Antagonist of the Prostacyclin (IP) Receptor

Executive Summary

Ro 1138452 (also known as CAY10441) is a potent, selective, and orally active antagonist of the prostacyclin (IP) receptor.[1][2][3][4] Unlike earlier generation prostanoid antagonists which often suffered from cross-reactivity with EP or TP receptors, Ro 1138452 exhibits high selectivity, making it a critical tool for dissecting the specific physiological roles of prostacyclin (PGI2) in inflammation, pain processing (nociception), and cardiovascular hemodynamics.

This guide details the physicochemical properties, mechanistic pathways, and validated experimental protocols for utilizing Ro 1138452 in pharmacological research.

Chemical Profile & Physicochemical Properties[4][5][6][7]

The compound is most commonly supplied as a hydrochloride salt to ensure stability and water solubility for biological assays. Researchers must distinguish between the CAS number of the free base and the molecular weight of the salt form used in calculations.

Identity & Constants
PropertyDataNotes
Compound Name Ro 1138452 hydrochlorideAlso known as CAY10441
CAS Number 221529-58-4 Refers to the Free Base
Molecular Formula C₁₉H₂₃N₃O[4][5] · HClHydrochloride Salt
Molecular Weight 345.87 g/mol Use this value for molarity calculations
Free Base MW 309.41 g/mol For reference only
Appearance White to off-white solidCrystalline
Solubility DMSO (100 mM), Ethanol (100 mM)Water solubility is lower (~35 mg/mL)
IUPAC Name 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride
Storage & Stability
  • Solid State: Store at -20°C. Stable for ≥ 2 years.

  • Stock Solution: Solutions in DMSO or Ethanol can be stored at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Mechanism of Action (MoA)

Pharmacological Target

Ro 1138452 acts as a competitive antagonist at the IP receptor (Prostacyclin receptor).[1][3][6][][8]

  • Affinity (pKᵢ): ~9.3 in human platelets; ~8.7 in recombinant human IP receptor systems.[1][3][]

  • Selectivity: >1000-fold selective for IP over other prostanoid receptors (EP1–4, DP, FP, TP).

Signaling Pathway Interference

Under normal physiological conditions, Prostacyclin (PGI2) binds to the Gs-coupled IP receptor, triggering Adenylyl Cyclase (AC) activation and subsequent cAMP accumulation. This cascade leads to vasodilation and inhibition of platelet aggregation. Ro 1138452 intercepts this signal by blocking the orthosteric binding site of the IP receptor.

Pathway Visualization

The following diagram illustrates the specific node of inhibition within the arachidonic acid signaling cascade.

IP_Receptor_Signaling PGI2 Prostacyclin (PGI2) (Agonist) IP_Rec IP Receptor (Gs-Coupled) PGI2->IP_Rec Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Rec Blocks AC Adenylyl Cyclase IP_Rec->AC Gs Activation cAMP cAMP Accumulation AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Vasodilation & Platelet Inhibition PKA->Response Phosphorylation

Figure 1: Ro 1138452 prevents PGI2-mediated cAMP accumulation and downstream physiological effects.[5][8]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for in vitro validation of Ro 1138452 activity.

Protocol A: Inhibition of cAMP Accumulation (Cell-Based Assay)

Objective: Determine the IC50 of Ro 1138452 against a fixed concentration of IP agonist (e.g., Cicaprost or Iloprost).

  • Cell Preparation: Use CHO-K1 cells stably expressing the human IP receptor.[3] Seed at 10,000 cells/well in a 384-well plate.

  • Antagonist Pre-Incubation:

    • Prepare serial dilutions of Ro 1138452 in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

    • Add Ro 1138452 to cells and incubate for 30 minutes at 37°C .

  • Agonist Stimulation:

    • Add Cicaprost (or Iloprost) at a concentration equivalent to its EC80 (typically ~10 nM).

    • Include 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Incubate for 60 minutes at 37°C .

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP detection kit.

  • Analysis: Plot % Inhibition vs. Log[Ro 1138452]. Expect an IC50 in the low nanomolar range (~1–10 nM).

Protocol B: Platelet Aggregation Assay (Ex Vivo)

Objective: Verify functional antagonism in a physiological system.

  • Blood Collection: Collect human venous blood into citrate tubes. Centrifuge at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).

  • Preparation: Aliquot PRP (250 µL) into aggregometer cuvettes. Maintain at 37°C with stirring (1000 rpm).

  • Antagonist Treatment:

    • Add Ro 1138452 (1 µM final concentration) or vehicle (DMSO < 0.1%).

    • Incubate for 2 minutes .

  • Agonist Challenge:

    • Add Cicaprost (10–100 nM) to induce anti-aggregatory signaling.

    • Immediately follow with an aggregatory agent (e.g., ADP 5 µM or Collagen 2 µg/mL) to stimulate aggregation.

  • Readout:

    • Control: Cicaprost inhibits ADP-induced aggregation (Light Transmission increases).

    • Experimental: In the presence of Ro 1138452, Cicaprost fails to inhibit aggregation. The platelets aggregate as if no Cicaprost was present.

References

  • Clark, R. L., et al. (2004). Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists.[6] Bioorganic & Medicinal Chemistry Letters, 14(4), 1053–1056.

  • Bley, K. R., et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[6] British Journal of Pharmacology, 147(3), 335–345.

  • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[6][][8] British Journal of Pharmacology, 149(1), 110–120.[]

Sources

Methodological & Application

In Vitro Characterization of Ro 11-38452 Hydrochloride: A Guide to Experimental Design and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides detailed application notes and experimental protocols for the in vitro characterization of Ro 11-38452 hydrochloride, a potent and selective prostacyclin (IP) receptor antagonist.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptor pharmacology and related signaling pathways.

Introduction: Understanding Ro 11-38452 Hydrochloride

Ro 11-38452 hydrochloride is a small molecule antagonist that exhibits high affinity and selectivity for the human prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The IP receptor is a key player in a variety of physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. Its endogenous ligand, prostacyclin (PGI2), activates the receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Ro 11-38452 acts by competitively binding to the IP receptor, thereby preventing the binding of prostacyclin and other IP receptor agonists. This blockade inhibits the downstream signaling cascade, most notably the production of cAMP.[2][3] Its selectivity is a crucial feature, as it shows minimal affinity for other prostanoid receptors such as EP1-4, FP, and TP, ensuring targeted investigation of IP receptor function.

This guide will detail the necessary in vitro assays to confirm the binding affinity, functional antagonism, and selectivity of Ro 11-38452 hydrochloride.

Core Experimental Workflow

The in vitro characterization of Ro 11-38452 hydrochloride typically follows a logical progression from confirming direct receptor interaction to elucidating its functional consequences on cellular signaling.

Ro 11-38452 In Vitro Workflow cluster_0 Phase 1: Receptor Binding cluster_1 Phase 2: Functional Antagonism cluster_2 Phase 3: Selectivity Profiling Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine IC50) Binding_Assay->cAMP_Assay Confirm Functional Effect Selectivity_Panel Receptor Selectivity Panel (Binding or Functional Assays) cAMP_Assay->Selectivity_Panel Assess Off-Target Effects

Caption: Core experimental workflow for characterizing Ro 11-38452 hydrochloride.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Ro 11-38452 hydrochloride, compiled from published literature. These values serve as a benchmark for experimental outcomes.

ParameterSystemValueReference
pKi Human Platelets9.3 ± 0.1[4][5]
Recombinant human IP receptor8.7 ± 0.06[4][5]
Selective prostacyclin IP receptor8.3
pIC50 cAMP accumulation in CHO-K1 cells7.0 ± 0.07[2]
pA2 Human pulmonary artery (vs. cicaprost)8.20[6]
Guinea-pig aorta (vs. cicaprost)8.39[6]
Rabbit mesenteric artery (vs. cicaprost)8.12[6]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This protocol is designed to determine the binding affinity (Ki) of Ro 11-38452 hydrochloride for the human IP receptor using a competitive radioligand binding assay.

Rationale: This assay directly measures the ability of the compound to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prep_Membranes Prepare Cell Membranes (e.g., from CHO-K1-hIP cells) Incubate Incubate Membranes with Radioligand (e.g., [3H]-iloprost) and Ro 11-38452 Prep_Membranes->Incubate Prep_Compound Prepare Serial Dilutions of Ro 11-38452 Prep_Compound->Incubate Filter Separate Bound from Free Radioligand (Filtration) Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Generate Competition Curve and Calculate Ki Count->Analyze

Caption: Workflow for the radioligand binding assay.

Materials:

  • Cell membranes from a cell line overexpressing the human IP receptor (e.g., CHO-K1 cells).

  • Radiolabeled IP receptor agonist (e.g., [3H]-iloprost).

  • Ro 11-38452 hydrochloride.

  • Non-labeled IP receptor agonist (for non-specific binding determination, e.g., iloprost).

  • Assay buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the IP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[4] Resuspend the final pellet in assay buffer.

  • Compound Dilution: Prepare a serial dilution of Ro 11-38452 hydrochloride in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Ro 11-38452 hydrochloride at various concentrations (for competition curve).

    • A high concentration of non-labeled agonist (for non-specific binding).

    • Radiolabeled ligand at a concentration near its Kd.

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the Ro 11-38452 hydrochloride concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for Functional Antagonism (IC50)

This protocol measures the ability of Ro 11-38452 hydrochloride to inhibit the increase in intracellular cAMP induced by an IP receptor agonist.

Rationale: This functional assay provides a measure of the compound's potency as an antagonist in a cellular context, reflecting its ability to block the receptor's signaling cascade.

Materials:

  • CHO-K1 cells stably expressing the human IP receptor.

  • IP receptor agonist (e.g., cicaprost or iloprost).[2][7]

  • Ro 11-38452 hydrochloride.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the CHO-K1-hIP cells in 96-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with various concentrations of Ro 11-38452 hydrochloride and a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the IP receptor agonist (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the Ro 11-38452 hydrochloride concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Ro 11-38452 hydrochloride at the IP receptor.

IP Receptor Signaling and Antagonism cluster_membrane Cell Membrane IP_Receptor IP Receptor (GPCR) G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts Prostacyclin Prostacyclin (PGI2) (Agonist) Prostacyclin->IP_Receptor binds & activates Ro1138452 Ro 11-38452 (Antagonist) Ro1138452->IP_Receptor binds & blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response phosphorylates targets leading to

Sources

Application Note: Ro 1138452 Hydrochloride Dosage and Protocols for In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Profile

Ro 1138452 hydrochloride (also known as CAY10441) is a highly potent, selective, and orally bioavailable antagonist of the prostacyclin (IP) receptor[1][2]. Prostacyclin (PGI2) is a major prostanoid that mediates vasodilation, inhibits platelet aggregation, and acts as a critical sensitizer of peripheral nociceptors during acute and chronic inflammation[3][4].

By selectively blocking the IP receptor (pKi ranging from 8.3 to 9.3 depending on the assay system) without exhibiting affinity for other prostanoid receptors (EP1-4, FP, TP), Ro 1138452 serves as an indispensable pharmacological tool[1]. It is widely used by drug development professionals to dissect the specific roles of prostacyclin in vascular biology and to evaluate novel antinociceptive therapies in rodent models[3][5].

Pharmacodynamics and Mechanism of Action

The IP receptor is a Gs-protein-coupled receptor. Upon activation by endogenous prostacyclin or synthetic agonists (e.g., cicaprost), the Gs alpha subunit stimulates adenylate cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[4][5]. Ro 1138452 competitively binds to the orthosteric site of the IP receptor, effectively halting this cAMP signaling cascade and preventing prostacyclin-induced pain sensitization and vasodilation[1][5].

IP_Signaling Prostacyclin Prostacyclin (PGI2) IP_Receptor IP Receptor (Gs-coupled) Prostacyclin->IP_Receptor Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Receptor Blocks (pKi 8.3-9.3) AdenylateCyclase Adenylate Cyclase IP_Receptor->AdenylateCyclase Gs alpha subunit cAMP cAMP Accumulation AdenylateCyclase->cAMP Converts ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Physiology Vasodilation & Pain Sensitization PKA->Physiology Mediates

Prostacyclin (IP) receptor signaling pathway and Ro 1138452 antagonism mechanism.

Quantitative Dosage Guidelines for In Vivo Rat Studies

Selecting the correct dosage and administration route is critical for achieving target engagement while avoiding off-target behavioral artifacts. Extensive in vivo profiling in rat models demonstrates that Ro 1138452 exhibits robust dose-dependent analgesic and anti-inflammatory properties[1][6].

Table 1: Recommended Dosage Ranges and Efficacy in Rat Models
Route of AdministrationRecommended Dose RangeTarget IndicationKey Physiological OutcomeCalculated ED50
Intravenous (IV) 1 - 10 mg/kgVisceral PainSignificantly reduces acetic acid-induced abdominal constrictions (writhing)[1][6].4.0 mg/kg[6]
Oral (PO) 3 - 100 mg/kgInflammatory PainReduces carrageenan-induced mechanical hyperalgesia and paw edema formation[1][6].2.8 mg/kg[6]
Pharmacokinetic Considerations

Understanding the pharmacokinetic profile dictates the timing of experimental induction. Following administration, the compound must reach sufficient systemic circulation to occupy IP receptors prior to the inflammatory insult.

Table 2: Plasma Concentration 1-Hour Post-IV Administration (5 mg/kg)[1]
Pharmacokinetic ParameterMeasured ValueBiological Significance
Total Plasma Concentration 0.189 µg/mLIndicates robust systemic distribution.
Free Plasma Concentration 0.009 µg/mL (28 nM)Exceeds the in vitro Ki (~1.2 nM), ensuring full receptor occupancy[1][6].

Step-by-Step Experimental Methodologies

Protocol 1: Preparation of Ro 1138452 Hydrochloride Formulation

Causality & Rationale: Ro 1138452 hydrochloride is highly lipophilic. Direct dissolution in aqueous buffers is inefficient and leads to inconsistent dosing. Dissolving the compound in a primary organic solvent (DMSO) ensures complete molecular dispersion, while subsequent dilution in PBS ensures the vehicle does not cause localized tissue irritation or systemic toxicity[2].

  • Primary Dissolution: Weigh the required amount of Ro 1138452 hydrochloride powder. Dissolve it in 100% DMSO to create a concentrated stock solution (up to 20 mg/mL)[2]. Vortex for 30 seconds until the solution is completely clear.

  • Aqueous Dilution: Dilute the DMSO stock solution with sterile Phosphate-Buffered Saline (PBS, pH 7.2) or 0.9% physiological saline to reach your target dosing concentration.

  • Solvent Control: Ensure the final DMSO concentration is ≤ 5% (v/v) for IV administration to prevent solvent-induced hemolysis or behavioral artifacts in rats.

  • Homogenization: Sonicate the final formulation for 5 minutes at room temperature to ensure a homogenous suspension/solution prior to drawing it into the syringe.

Protocol 2: Evaluation of Analgesic Efficacy (Carrageenan-Induced Hyperalgesia)

Causality & Rationale: A 1-hour pre-treatment window is strictly utilized because pharmacokinetic data confirms that free plasma concentrations reach 28 nM at this timepoint[1]. This guarantees that the IP receptors are fully antagonized precisely when the carrageenan injection triggers the endogenous prostacyclin surge.

  • Animal Acclimation: Utilize adult male Sprague-Dawley or Wistar rats (200–250 g). Acclimate the animals to the testing environment and handling for at least 3 days prior to the experiment.

  • Pre-treatment (Dosing): Administer the Ro 1138452 formulation orally (PO) at doses ranging from 3 to 100 mg/kg, or intravenously (IV) via the tail vein at 1 to 10 mg/kg. Administer the vehicle control to a separate cohort.

  • Incubation: Return the rats to their home cages for exactly 1 hour[1].

  • Inflammation Induction: Inject 0.1 mL of a 1%

    
    -carrageenan solution (suspended in sterile saline) into the subplantar region of the right hind paw.
    
  • Measurement & Observation:

    • Edema: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-induction.

    • Hyperalgesia: Assess mechanical pain thresholds using a Randall-Selitto apparatus at the same time intervals.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control group and determine the ED50 using non-linear regression analysis[6].

Workflow Formulation 1. Formulation Preparation (DMSO stock diluted in PBS) Dosing 2. In Vivo Administration (IV: 1-10 mg/kg or PO: 3-100 mg/kg) Formulation->Dosing Induction 3. Pain/Inflammation Induction (Carrageenan Subplantar Injection) Dosing->Induction 1-Hour Pre-treatment Observation 4. Behavioral & Physiological Observation (Plethysmometer) Induction->Observation 1-4 Hours Post-Induction Analysis 5. Data Analysis (ED50 Calculation) Observation->Analysis

Step-by-step workflow for evaluating Ro 1138452 in rat antinociceptive models.

References

  • MedChemExpress. RO1138452 | Prostaglandin Receptor Antagonist.1

  • Tocris Bioscience. Ro 1138452 hydrochloride | Prostanoid Receptors.

  • MedKoo Biosciences. RO-1138452 | CAS#221529-58-4 | IP antagonist.6

  • Cayman Chemical. CAY10441 (Ro 1138452, CAS Number: 221529-58-4).2

  • Jones, R.L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 149(1), 110-120. 3

  • American Physiological Society. Aging and prostacyclin responses in aorta and platelets from WKY and SHR rats.4

  • NCATS Inxight Drugs. RO-1138452.5

Sources

Application Note: High-Precision Preparation of Ro 1138452 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Ro 1138452 hydrochloride (CAY10441) is a highly selective, competitive antagonist of the IP (prostacyclin) receptor, widely used to study platelet aggregation, thrombosis, and inflammatory pain pathways.[1] While the hydrochloride salt form improves aqueous compatibility compared to the free base, the compound exhibits complex solubility behaviors that can lead to experimental variability if not managed correctly.

This guide provides a standardized protocol for preparing high-stability stock solutions using Dimethyl Sulfoxide (DMSO). It addresses the critical balance between solubility limits, solvent toxicity in biological assays, and long-term storage stability.

Physicochemical Profile

Before initiating solvation, verify the specific batch data. Hydrochloride salts are often hygroscopic; the effective molecular weight may vary slightly due to hydration levels.

PropertySpecification
Compound Name Ro 1138452 hydrochloride
CAS Number 221529-58-4
Molecular Formula C₁₉H₂₃N₃O[1][2] · HCl
Molecular Weight 345.87 g/mol (Standard HCl salt)*
Solubility (DMSO) ~100 mM (34 mg/mL)
Solubility (Water) Variable (pH dependent; not recommended for master stock)
Appearance White to off-white solid

*Note: Always check the Certificate of Analysis (CoA) of your specific vial. If the batch is a hydrate, the MW will differ.[1][2]

Solubility Strategy: The "Why" Behind DMSO

Although Ro 1138452 is an HCl salt, relying on aqueous buffers (PBS/Water) for master stock preparation is discouraged for three reasons:

  • Hydrolysis Risk: Long-term storage in aqueous solution can accelerate degradation.

  • pH Sensitivity: The solubility of the imidazoline moiety is pH-dependent. In unbuffered water, the pH may drift, causing the compound to "crash out" (precipitate) unexpectedly.

  • Cryo-Stability: Aqueous solutions expand upon freezing, potentially damaging storage vials, whereas DMSO contracts.

Recommendation: Prepare a high-concentration Master Stock (10 mM or 50 mM) in anhydrous DMSO for storage, and perform aqueous dilutions ("Working Solutions") only immediately prior to the assay.

Protocol 1: Preparation of Master Stock (DMSO)

Reagents & Equipment
  • Ro 1138452 HCl (Solid)[2]

  • Anhydrous DMSO (Grade: Cell Culture, ≥99.9%)

  • Vortex mixer

  • Amber glass vials or opaque polypropylene tubes (to protect from light)

Step-by-Step Methodology

Step 1: Calculation (The Molarity Check) Do not assume the mass in the commercial vial is exactly as labeled (e.g., 10 mg). Residual manufacturing salts can affect the net weight.

  • Best Practice: Weigh the solid if you have a high-precision balance. If not, dissolve the entire contents of the commercial vial based on the manufacturer's stated mass, but acknowledge a potential ±10% error margin.

Formula:



Example: To prepare 10 mM stock from 5 mg of Ro 1138452 HCl (MW 345.87):


[2]

Step 2: Solvation

  • Bring the vial of Ro 1138452 and the DMSO to Room Temperature (RT) before opening to prevent condensation (hygroscopic uptake).

  • Add the calculated volume of DMSO to the center of the vial.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.

Step 3: Aliquoting & Storage

  • Divide the Master Stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Visualization

StockPrep Start Solid Ro 1138452 (Desiccated) Calc Calculate Volume (Target: 10-50 mM) Start->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve Inspect Visual QC (Clear Solution?) Dissolve->Inspect Inspect->Dissolve Fail (Sonicate) Store Aliquot & Freeze (-20°C / -80°C) Inspect->Store Pass

Figure 1: Critical workflow for preparing stable DMSO stock solutions. Note the visual QC step to ensure complete solvation.

Protocol 2: Aqueous Dilution for Biological Assays

The Challenge: High concentrations of DMSO are toxic to cells and can denature proteins. The Rule: Keep final assay DMSO concentration < 0.1% (v/v).

Serial Dilution Strategy

To achieve a final assay concentration of 1 µM Ro 1138452 while keeping DMSO low:

  • Intermediate Dilution (100x):

    • Take 10 µL of 10 mM Master Stock .

    • Add to 990 µL of Assay Buffer (PBS/Media).

    • Result: 100 µM Ro 1138452 in 1% DMSO.

    • Note: Vortex immediately. If precipitation occurs here (cloudiness), use a "step-down" solvent like Ethanol for the intermediate step, or warm the buffer to 37°C.

  • Final Assay Addition (1x):

    • Add 10 µL of the Intermediate Dilution to 990 µL of cell culture media (or add 1:100 to the well).

    • Final Result: 1 µM Ro 1138452 in 0.01% DMSO.

Biological Context & Mechanism of Action

Understanding the pathway is crucial for experimental design. Ro 1138452 selectively blocks the IP receptor, preventing the binding of Prostacyclin (PGI2).[2][3][4] This inhibition stops the Gs-protein mediated cAMP cascade, which normally leads to vasodilation and inhibition of platelet aggregation.

Mechanism Agonist Prostacyclin (PGI2) (Agonist) IP IP Receptor (G-Protein Coupled) Agonist->IP Activates Ro113 Ro 1138452 (Antagonist) Ro113->IP Blocks AC Adenylyl Cyclase IP->AC Gs Protein cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Effect Platelet Inhibition / Vasodilation PKA->Effect

Figure 2: Signal transduction pathway. Ro 1138452 competitively binds the IP receptor, preventing the PGI2-mediated increase in cAMP.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon thawing DMSO freezing or moisture ingressWarm to 37°C. If precipitate persists, moisture may have degraded the salt; discard.
Precipitation in Media Concentration too high for aqueous solubilityReduce final concentration or improve mixing speed (vortex while adding).
Inconsistent IC50 data Adsorption to plasticsRo 1138452 is hydrophobic. Use low-binding polypropylene tips and glass vials where possible.

References

  • Tocris Bioscience. Ro 1138452 hydrochloride Product Information.

  • PubChem. Compound Summary for CID 91826074 (Ro 1138452 HCl). National Library of Medicine.

  • Jones, R. L., et al. (2006). "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations."[5] British Journal of Pharmacology.[1]

  • R&D Systems. Ro 1138452 hydrochloride Solubility Data.

Sources

Application Note: Ro 1138452 Hydrochloride – Formulation and Administration Routes for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: In vivo formulation engineering, administration protocols, and pharmacodynamic validation of the IP receptor antagonist Ro 1138452.

Introduction & Pharmacological Context

Ro 1138452 hydrochloride (also known as CAY10441) is a highly potent, selective, and orally bioavailable antagonist of the human and rodent prostacyclin (IP) receptor[1]. Prostacyclin (PGI2) is a major arachidonic acid metabolite that mediates vasodilation, inhibits platelet aggregation, and modulates nociception and inflammatory responses.

By selectively blocking the IP receptor (pKi = 8.3–9.3) without exhibiting affinity for other prostanoid receptors (EP1-4, FP, DP, and TP), Ro 1138452 serves as a critical pharmacological tool for dissecting IP receptor-mediated pathways in cardiovascular, thrombosis, and inflammatory disease models[2][3].

Mechanistic Pathway: IP Receptor Antagonism

Expertise & Experience Insight: To understand the downstream readouts of Ro 1138452 administration, it is essential to map the IP receptor signaling cascade. The IP receptor is a Gs-protein coupled receptor (GPCR). Activation by endogenous prostacyclin or synthetic agonists (e.g., iloprost, carbaprostacyclin) stimulates adenylate cyclase, leading to cyclic AMP (cAMP) accumulation. Ro 1138452 acts as a pseudo-irreversible orthosteric antagonist, effectively halting this cAMP-driven cascade and preventing downstream Protein Kinase A (PKA) activation[2][4].

IPR_Signaling PGI2 Prostacyclin (Agonist) IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Activates Ro1138452 Ro 1138452 (Antagonist) Ro1138452->IP_Receptor Blocks Gs Gs Protein IP_Receptor->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Physio Vasodilation & Platelet Inhibition cAMP->Physio PKA Pathway

Figure 1: Mechanism of action of Ro 1138452 blocking the Gs-coupled Prostacyclin (IP) receptor pathway.

Formulation Engineering for In Vivo Success

A common pitfall in in vivo pharmacology is the assumption that high in vitro potency translates directly to in vivo efficacy without vehicle optimization. Ro 1138452 hydrochloride features a highly lipophilic core. If administered in pure aqueous saline, it will rapidly precipitate, leading to micro-emboli (if given IV) or poor gastrointestinal absorption (if given PO). To ensure systemic exposure, the compound must be formulated using co-solvents that gradually step down the hydrophobicity[1][5].

Table 1: Recommended Vehicle Formulations for Ro 1138452 Hydrochloride
RouteFormulation Ratio (v/v)Final StateMax SolubilityApplication Notes
IV / IP 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineClear Solution≥ 2.5 mg/mLIdeal for rapid systemic exposure. Add solvents sequentially to prevent crashing.
PO / IP 10% DMSO + 90% (20% SBE-β-CD in Saline)Clear/Suspension2.5 mg/mLSBE-β-CD encapsulates the hydrophobic core, enhancing oral bioavailability.
PO 10% DMSO + 90% Corn OilSuspension≥ 5.0 mg/mLCost-effective for oral gavage; requires constant agitation before dosing.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Working Solution (Clear Solution)

Trustworthiness & Self-Validation: This protocol relies on a sequential addition method. If the solution turns cloudy or milky at any step, the compound has crashed out of solution. Do not inject cloudy solutions intravenously.

  • Stock Preparation: Dissolve Ro 1138452 hydrochloride powder in 100% anhydrous DMSO to create a 25.0 mg/mL master stock. (Note: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles)[2].

  • PEG Addition: To prepare 1 mL of working solution (2.5 mg/mL), transfer 100 µL of the DMSO stock into a sterile glass vial. Add 400 µL of PEG300. Vortex continuously for 30 seconds until completely homogenous.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for another 30 seconds. The solution must remain clear.

  • Aqueous Dilution: Dropwise, add 450 µL of sterile Saline (0.9% NaCl) while gently swirling the vial.

  • Validation: Hold the vial against a light source. It must be a perfectly clear, particulate-free solution. Administer to the animal within 4 hours of preparation[1].

Protocol B: In Vivo Dosing and Pharmacodynamic Validation

To confirm that the administration route successfully delivered the antagonist to the target receptors, a functional in vivo assay (e.g., acetic acid-induced writhing or carrageenan-induced hyperalgesia) should be performed[1][].

Table 2: Dosing Guidelines by Administration Route
RouteDose RangeT_maxHalf-life (t1/2)Target Readout
Intravenous (IV) 1 – 10 mg/kg< 5 min~1-2 hoursImmediate reversal of PGI2-induced hypotension or platelet inhibition.
Oral (PO) 3 – 100 mg/kg1 – 2 hours~4-6 hoursReduction of carrageenan-induced mechanical hyperalgesia/edema.
Intraperitoneal (IP) 2 – 20 mg/kg15 – 30 min~2-4 hoursReduction of acetic acid-induced abdominal constrictions (writhing).

Workflow for IP Administration (Analgesic Validation):

  • Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for 30 minutes.

  • Dosing: Administer Ro 1138452 (e.g., 5 mg/kg) via IP injection using the PEG/Tween vehicle prepared in Protocol A.

  • Wait Period: Allow 30 minutes for systemic absorption and receptor occupancy.

  • Nociceptive Challenge: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally to induce a pain response (writhing).

  • Observation: Count the number of abdominal constrictions over a 20-minute period.

  • Causality Check: A successful IP receptor blockade by Ro 1138452 will significantly reduce the writhing count compared to vehicle-treated controls, proving the compound's physiological activity[1][].

Pharmacokinetics & Data Interpretation

If confirming plasma concentrations, perform orbital bleeds or tail vein sampling into heparinized tubes. Centrifuge at 2600 × g for 5 minutes to isolate plasma. At a 5 mg/kg IV dose in rats, the expected total plasma concentration at 1 hour is approximately 0.189 µg/mL[1].

Critical Analytical Note: Ro 1138452 has a high affinity for plasma proteins. Consequently, the free fraction of the drug is much lower than the total plasma concentration (calculated to be ~0.009 µg/mL or 28 nM at 1 hour post-IV dose). Always calculate receptor occupancy based on the free drug concentration rather than total plasma concentration to avoid under-dosing your animal models[1][7]. When interpreting data, ensure that a positive control (e.g., iloprost or CS585) is used to verify that the IP receptor pathway is active in your specific animal model[3].

References

  • National Center for Advancing Translational Sciences (NCATS). RO-1138452 - Inxight Drugs. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubMed Central. The oxylipin analog CS585 prevents platelet activation and thrombosis through activation of the prostacyclin receptor. Retrieved from:[Link]

  • ResearchGate. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. Retrieved from:[Link]

Sources

Application Note: Functional Characterization of the IP Receptor in Platelets Using Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Prostacyclin (PGI2) is a critical endogenous inhibitor of platelet activation, functioning as a "molecular brake" to prevent thrombosis in healthy vessels. It acts via the IP prostanoid receptor.[1][2][3][4][5] Ro 1138452 hydrochloride is a potent, highly selective, and competitive antagonist of the IP receptor.

Unlike non-selective NSAIDs that stop prostanoid production upstream, Ro 1138452 precisely blocks the receptor-ligand interface. This specificity makes it an indispensable tool for:

  • Deconvoluting Signaling Pathways: Distinguishing IP-mediated effects from those of other prostanoid receptors (e.g., EP3, TP).

  • Drug Screening: Validating novel IP receptor agonists.

  • Thrombosis Research: Investigating the "resistance" to endogenous prostacyclin observed in certain cardiovascular pathologies.

This guide details the protocol for using Ro 1138452 to reverse the inhibitory effects of IP agonists (e.g., Iloprost, Cicaprost) in Light Transmission Aggregometry (LTA).

Mechanistic Principles

To design a valid experiment, one must understand the signaling cascade. Ro 1138452 does not induce aggregation directly; rather, it disinhibits the platelet.

  • Normal State: Agonists (ADP, Collagen) induce aggregation.

  • Inhibited State: PGI2 binds the IP Receptor

    
     Gs-protein activation 
    
    
    
    Adenylyl Cyclase (AC)
    
    
    cAMP elevation
    
    
    PKA activation
    
    
    VASP phosphorylation
    
    
    Inhibition of Aggregation .
  • Antagonized State (Ro 1138452): Blocks PGI2 binding

    
     No cAMP rise 
    
    
    
    Aggregation proceeds despite the presence of PGI2.
Visualization: The IP Receptor Signaling Pathway

IP_Receptor_Pathway Ro Ro 1138452 (Antagonist) IPR IP Receptor (Gs-Coupled) Ro->IPR Blocks (Competitive) PGI2 PGI2 / Iloprost (Agonist) PGI2->IPR Activates AC Adenylyl Cyclase IPR->AC Gs Stimulation cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP-P (Phosphorylation) PKA->VASP Phosphorylates Agg Platelet Aggregation VASP->Agg INHIBITS

Figure 1: Ro 1138452 acts as a gatekeeper, preventing the cAMP-mediated "brake" on platelet aggregation.

Material Preparation & Handling[5][6][7][8][9][10]

Critical Note: Ro 1138452 hydrochloride is hydrophobic. Improper solubilization will lead to micro-precipitation, yielding erratic data in light aggregometry.

Solubility Data
SolventSolubility LimitStabilityUsage Notes
DMSO ~60 mg/mL (High)Months at -20°CPreferred Stock Solvent.
Ethanol ~20 mg/mL (Mod)Weeks at -20°CEvaporates; less consistent.
Water/PBS Insoluble N/ADo NOT dissolve directly in buffer.
Stock Solution Protocol (10 mM)
  • Weigh 3.45 mg of Ro 1138452 HCl (MW: 345.87 g/mol ). Note: Adjust calculation if using free base.

  • Dissolve in 1.0 mL of anhydrous DMSO . Vortex until completely clear.

  • Aliquot into dark, glass vials (50 µL aliquots) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Working Solutions (Day of Experiment)

Platelets are sensitive to DMSO. The final DMSO concentration in the cuvette must be <0.5% (v/v) , ideally <0.1%.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in PBS or Saline to create a 100 µM working solution.

    • Technique: Add DMSO stock slowly to the buffer while vortexing to prevent precipitation shock.

  • Final Addition: Adding 5 µL of this 100 µM solution to a 500 µL platelet suspension yields a final concentration of 1 µM .

Experimental Protocol: Reversal of Inhibition (LTA)

This assay demonstrates the compound's ability to "rescue" platelet aggregation from inhibition by an IP agonist (e.g., Iloprost).

System: Chrono-log Light Transmission Aggregometer (or equivalent). Matrix: Human Platelet-Rich Plasma (PRP) or Washed Platelets. Temperature: 37°C with stirring (1000-1200 rpm).

Experimental Design (The 3-Cuvette Setup)

Run these three conditions in parallel or sequence to validate the mechanism.

ConditionPre-Incubation 1 (2 min)Pre-Incubation 2 (2 min)Inducer (Time 0)Expected Result
1. Control Vehicle (DMSO/Saline)VehicleADP (10 µM)Full Aggregation
2. Inhibited VehicleIloprost (10 nM) ADP (10 µM)No Aggregation (Inhibited)
3. Rescue Ro 1138452 (1 µM) Iloprost (10 nM) ADP (10 µM)Full Aggregation (Rescued)
Step-by-Step Workflow
  • Prepare PRP: Centrifuge citrated whole blood at 200 x g for 15 min. Isolate supernatant (PRP). Adjust count to 250 x 10^9/L using PPP if necessary.

  • Equilibration: Aliquot 450-500 µL PRP into cuvettes. Incubate at 37°C for 2 minutes.

  • Antagonist Addition (Condition 3):

    • Add Ro 1138452 (Target: 100 nM – 10 µM).

    • Incubate 2-5 minutes. This allows the antagonist to occupy the IP receptors.

  • Agonist Challenge (Conditions 2 & 3):

    • Add Iloprost or PGI2 (Target: IC50 concentration, usually 5-20 nM).

    • Incubate 1-2 minutes. In Condition 3, Ro 1138452 blocks this agonist from binding.

  • Induction:

    • Add ADP (5-10 µM) or Collagen (2-5 µg/mL).

    • Record light transmission for 6 minutes.

Visualization: Experimental Timeline

Experiment_Timeline Start Start (PRP @ 37°C) Step1 T = -5 min Add Ro 1138452 Start->Step1 Pre-incubation Step2 T = -2 min Add Iloprost (IP Agonist) Step1->Step2 Receptor Blockade Step3 T = 0 min Add ADP (Inducer) Step2->Step3 Challenge End Measure % Aggregation Step3->End Data Acquisition

Figure 2: Temporal sequence of reagent addition is critical. The antagonist must precede the IP agonist.

Biochemical Validation (cAMP Assay)

While LTA measures the functional outcome, a cAMP ELISA validates the molecular mechanism.

Protocol Summary:

  • Use Washed Platelets (plasma proteins can interfere with some immunoassays).[6]

  • Pre-incubate with Ro 1138452 (1 µM) for 10 min.

  • Stimulate with Iloprost (10 nM) for 5 min.

  • Lyse platelets immediately with 0.1M HCl (stops phosphodiesterase activity).

  • Quantify cAMP.

    • Result: Iloprost alone

      
       High cAMP (~50-100 pmol/10^8 platelets).
      
    • Result: Ro + Iloprost

      
       Low cAMP (Baseline levels).
      

Data Analysis & Reference Values

To determine the potency (pA2 or Kb) of Ro 1138452, perform a Schild Analysis :

  • Generate a dose-response curve for Iloprost (inhibition of ADP aggregation).

  • Repeat the curve in the presence of fixed concentrations of Ro 1138452 (e.g., 10 nM, 100 nM, 1 µM).

  • The curve should shift to the right (dextral shift) without a decrease in maximum effect (competitive antagonism).

Key Pharmacological Parameters:

  • pKi (Human Platelets): 9.3 ± 0.1 [1][1][7][8]

  • IC50 (vs. Iloprost-induced cAMP): ~5-10 nM [1, 2]

  • Selectivity: >1000-fold selective for IP over EP1, EP3, EP4, and TP receptors.

Troubleshooting & Pitfalls

  • "I see no effect of Ro 1138452."

    • Cause: Did you add an IP agonist? Ro 1138452 has no effect on resting platelets unless high levels of endogenous PGI2 are present (rare in washed platelets). You must stimulate the IP receptor to see the antagonist work.

  • "The solution turned cloudy."

    • Cause: Rapid dilution of high-concentration DMSO stock into cold buffer.

    • Fix: Dilute stepwise and ensure buffers are at room temperature or 37°C.

  • "Aggregation is inhibited even in the Rescue group."

    • Cause: Ro 1138452 concentration too low relative to Iloprost.

    • Fix: The affinity of Iloprost is high. Ensure Ro 1138452 is in molar excess (typically 100x the agonist concentration).

References

  • Cheng, Y., et al. (2002). "Role of prostacyclin in the cardiovascular response to thromboxane A2."[8] Science, 296(5567), 539-541.

  • Bley, K. R., et al. (2006). "Ro 1138452 and Ro 3244794: Characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335-345.

  • Cayman Chemical. "Ro 1138452 Product Information & Solubility."

  • Tocris Bioscience. "Ro 1138452 Hydrochloride Product Datasheet."

Sources

Application Note: Measuring the Binding Affinity and Functional Antagonism of Ro 1138452 Hydrochloride at IP Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ro 1138452 hydrochloride (also known as CAY10441) is a highly potent, selective, and orally bioavailable antagonist of the human prostacyclin (IP) receptor[1],[2]. Accurate measurement of its binding affinity (


) and functional antagonism (

/

) is critical for cardiovascular and inflammatory disease research. This application note provides a comprehensive, self-validating framework for quantifying the pharmacological profile of Ro 1138452 using competitive radioligand binding and functional cAMP accumulation assays.

Pharmacological Profile & Mechanism of Action

The IP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the


 alpha subunit. Activation by endogenous prostacyclin (

) or stable analogs (e.g., Iloprost, Cicaprost) stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation and subsequent protein kinase A (PKA) activation[3].

Ro 1138452 acts as a competitive, yet pseudo-irreversible, orthosteric antagonist at the IP receptor[3]. Due to its exceptionally slow dissociation rate, it effectively blocks agonist-induced cAMP generation and downstream physiological responses, such as vasorelaxation and platelet inhibition[4],[5].

Pathway PGI Prostacyclin / cPGI2 IP IP Receptor PGI->IP Activates RO Ro 1138452 RO->IP Antagonizes Gs Gs Protein IP->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes

IP receptor signaling pathway and Ro 1138452 antagonism.

Quantitative Data Summary

The following table summarizes the established pharmacological parameters of Ro 1138452 across different biological systems.

ParameterValueExperimental SystemReference

(Affinity)
9.3 ± 0.1Human Platelets[6]

(Affinity)
8.7 ± 0.06Recombinant CHO-K1 hIP Cells[6]

(cAMP)
7.0 ± 0.07CHO-K1 Cells (vs.

)
[1]

(Vasorelaxation)
8.2Isolated Human Pulmonary Arteries[2]

Experimental Design & Self-Validating Principles

To ensure high scientific integrity, this protocol employs a dual-assay approach:

  • Radioligand Binding Assay: Directly measures the thermodynamic affinity (

    
    ) of Ro 1138452. We utilize 
    
    
    
    -Iloprost instead of endogenous
    
    
    . Causality: Endogenous prostacyclin is chemically unstable at physiological pH (half-life of ~2-3 minutes), making it impossible to reach the thermodynamic equilibrium required for accurate Scatchard or Cheng-Prusoff analysis.
  • Functional cAMP Assay: Validates the antagonist's efficacy in living cells. Causality: Because Ro 1138452 exhibits pseudo-irreversible kinetics[3], standard competitive binding models may underestimate its functional blockade. Measuring real-time cAMP suppression confirms its true biological potency.

Workflow Cells CHO-K1 hIP Cells Membrane Membrane Isolation Cells->Membrane Lysis & Centrifugation cAMP cAMP Functional Assay Cells->cAMP Whole Cell Assay Binding Radioligand Binding Membrane->Binding + [3H]-Iloprost Detect1 Scintillation Counting Binding->Detect1 Filtration Detect2 TR-FRET Detection cAMP->Detect2 Lysis & Read Analysis Data Analysis Detect1->Analysis Cheng-Prusoff Detect2->Analysis Schild Plot

Experimental workflow for binding and functional assays.

Step-by-Step Methodologies

Membrane Preparation (CHO-K1 hIP Cells)

Using CHO-K1 cells stably transfected with the human IP receptor ensures a clean background, as these cells lack endogenous prostanoid receptors[6].

  • Harvesting: Wash confluent CHO-K1 hIP cells with ice-cold PBS. Scrape cells into ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, supplemented with protease inhibitor cocktail).

  • Lysis: Homogenize the cell suspension using a Dounce homogenizer (20 strokes) on ice. Causality: Mechanical shearing lyses the cells while the cold temperature and inhibitors prevent receptor degradation by endogenous proteases.

  • Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei. Transfer the supernatant and ultracentrifuge at 100,000 × g for 60 min at 4°C.

  • Resuspension: Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ). Causality: 
    
    
    
    is included because divalent cations stabilize the high-affinity state of GPCRs. Store aliquots at -80°C.
Competitive Radioligand Binding Assay
  • Preparation: Prepare serial dilutions of Ro 1138452 (from

    
     to 
    
    
    
    M) in Assay Buffer containing 0.1% BSA to prevent non-specific plastic adhesion.
  • Incubation: In a 96-well plate, combine:

    • 50 µL of Ro 1138452 (various concentrations)

    • 50 µL of

      
      -Iloprost (final concentration ~2 nM, near its 
      
      
      
      )
    • 100 µL of membrane suspension (10-20 µg protein/well)

  • Equilibration: Incubate the plate at 30°C for 60 minutes. Causality: This specific time and temperature allow the pseudo-irreversible Ro 1138452 to reach a steady-state equilibrium without causing thermal degradation of the receptor.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding (NSB) of the highly lipophilic radioligand.

  • Detection: Wash filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Determine NSB using 10 µM unlabelled Iloprost.

Functional cAMP Accumulation Assay
  • Cell Seeding: Seed CHO-K1 hIP cells in a 384-well plate (5,000 cells/well) and incubate overnight.

  • Pre-incubation: Wash cells and add Stimulation Buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular breakdown of synthesized cAMP, allowing it to accumulate to detectable levels.

  • Antagonist Addition: Add varying concentrations of Ro 1138452 and pre-incubate for 15 minutes.

  • Agonist Stimulation: Add an

    
     concentration of carbaprostacyclin (
    
    
    
    )[1]. Causality: Using an
    
    
    rather than a maximal dose ensures a robust signal window while maintaining sensitivity to competitive antagonism. Incubate for 30 minutes at 37°C.
  • Detection: Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.

Data Analysis & Interpretation

  • Binding Affinity (

    
    ):  Calculate the 
    
    
    
    from the competitive binding curve using non-linear regression (one-site competition model). Convert
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    where
    
    
    is the concentration of
    
    
    -Iloprost and
    
    
    is its dissociation constant.
  • Functional Antagonism: Because Ro 1138452 is pseudo-irreversible[3], a standard Schild plot may yield a slope significantly different from unity, and high concentrations may depress the maximal agonist response (

    
    ). In such cases, the antagonist affinity should be reported as a 
    
    
    
    or
    
    
    rather than a pure competitive
    
    
    .

References

  • Source: ncats.
  • Source: tocris.
  • Title: RO1138452 (CAY10441)
  • Source: medkoo.
  • Title: CAY10441 (Ro 1138452, CAS Number: 221529-58-4)
  • Source: guidetopharmacology.
  • Title: APD811 (ralinepag)

Sources

Troubleshooting & Optimization

How to dissolve Ro 1138452 hydrochloride for in vivo experiments.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ro 11-38452 Hydrochloride

Guide: Protocols for In Vivo Solubilization

Welcome, researchers. As a Senior Application Scientist, I've designed this guide to provide you with a robust framework for dissolving Ro 11-38452 hydrochloride for your in vivo experiments. The following protocols and FAQs are built on established principles of pharmaceutical formulation for poorly soluble compounds, ensuring scientific integrity and experimental success.

Ro 11-38452 is a potent and selective prostacyclin IP receptor antagonist that is orally bioavailable.[1] Proper solubilization is the critical first step to ensure accurate dosing and maximize the compound's bioavailability in your animal models. This guide will walk you through a logical, step-by-step process to achieve a stable and deliverable formulation.

Compound Profile: Ro 11-38452 Hydrochloride

A clear understanding of the compound's properties is fundamental. Below is a summary of key technical data.

PropertyValueSource
Molecular Formula C₁₉H₂₃N₃O·HCl
Molecular Weight 345.87[2]
Purity ≥98% (HPLC)[1]
Physical Appearance Solid/PowderN/A
Storage Desiccate at Room Temperature
Key Feature Orally Bioavailable[1]

Part 1: Decision Workflow for Solubilization

The primary challenge in formulating any compound for in vivo use is achieving the desired concentration in a vehicle that is both non-toxic and compatible with the chosen administration route. The following workflow provides a systematic approach to formulating Ro 11-38452 hydrochloride.

Solubilization_Workflow start Start: Define Dose & Administration Route test_aqueous Step 1: Test Aqueous Solubility (e.g., PBS, Saline) start->test_aqueous aqueous_soluble SUCCESS: Prepare fresh, filter-sterilize (if applicable), and administer. test_aqueous->aqueous_soluble Soluble aqueous_insoluble INSOLUBLE test_aqueous->aqueous_insoluble Insoluble try_cosolvent Step 2: Test Co-Solvent System (e.g., DMSO/PEG300/Tween 80/Saline) aqueous_insoluble->try_cosolvent cosolvent_soluble SUCCESS: Solution is clear and stable. Administer promptly. try_cosolvent->cosolvent_soluble Soluble cosolvent_insoluble INSOLUBLE or PRECIPITATES try_cosolvent->cosolvent_insoluble Insoluble prepare_suspension Step 3: Prepare a Suspension (e.g., 0.5% Methylcellulose) cosolvent_insoluble->prepare_suspension suspension_admin Administer, ensuring homogeneity before each dose (critical). prepare_suspension->suspension_admin

Caption: Decision workflow for formulating Ro 11-38452 HCl.

Part 2: Step-by-Step Dissolution Protocols

Protocol 1: Aqueous Vehicle (First-Line Approach)

As Ro 11-38452 is a hydrochloride salt, it may exhibit enhanced aqueous solubility compared to its free base form.[3] Therefore, always begin by assessing solubility in simple, well-tolerated aqueous vehicles.

Materials:

  • Ro 11-38452 hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile 0.9% Saline

  • Vortex mixer

  • Ultrasonic water bath sonicator

Procedure:

  • Weigh the required amount of Ro 11-38452 HCl for your target concentration.

  • Add a small volume of the chosen aqueous vehicle (e.g., PBS).

  • Vortex vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution against a dark background. If it is completely clear with no visible particulates, the compound is soluble at this concentration.

  • Important: Aqueous solutions should be prepared fresh daily to avoid potential degradation.[4]

Protocol 2: Co-Solvent Formulation (For Poor Aqueous Solubility)

If aqueous solubility is insufficient, a multi-component co-solvent system is the next logical step. This is a widely used strategy to formulate poorly soluble compounds for in vivo research.[5][6][7] The following vehicle is a standard, robust starting point.

Vehicle Composition:

  • 10% Dimethyl sulfoxide (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween-80 (Polysorbate 80)

  • 45% Saline (0.9% NaCl)

Procedure:

  • Crucial First Step: Add the weighed Ro 11-38452 HCl powder to a sterile tube. Add the required volume of DMSO first. Vortex or sonicate until the compound is completely dissolved in the DMSO.[8] This initial step is critical for success.

  • Add the required volume of PEG300 to the DMSO solution. Mix thoroughly.

  • Add the Tween-80 and mix until the solution is homogenous and clear.[8]

  • Final Step: Add the Saline to the organic mixture. It is best to add the saline dropwise while continuously vortexing to prevent the compound from precipitating out of solution.

  • Inspect the final formulation for clarity. A slight opalescence may be acceptable, but there should be no crystalline precipitate.

Protocol 3: Suspension (When a True Solution is Not Feasible)

If the target concentration cannot be achieved in a solution, a uniform suspension is a viable alternative, particularly for oral gavage.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose in sterile water

Procedure:

  • Prepare the 0.5% methylcellulose vehicle in advance (this can take several hours to dissolve fully and may require stirring in a cold room).

  • Weigh the required amount of Ro 11-38452 HCl powder.

  • Add the powder to the pre-made methylcellulose vehicle.

  • Vortex vigorously for at least 5 minutes to ensure the powder is well-dispersed.

  • Use an ultrasonic water bath to break up any remaining clumps and create a homogenous suspension.[9]

  • Critical for Dosing: A suspension is a dispersion of solid particles, not a solution. These particles will settle over time. You must ensure the suspension is uniformly mixed (e.g., by vortexing) immediately before drawing up each and every dose to guarantee consistent administration to each animal.[9] Prepare suspensions fresh daily.[9]

Part 3: Troubleshooting & FAQs

Q1: My compound dissolved in DMSO, but crashed out of solution when I added the saline. What went wrong? A: This is a common issue called "precipitation upon dilution." It occurs when a drug is highly soluble in an organic solvent but poorly soluble in water.[10]

  • Solution 1: Ensure you are following Protocol 2 exactly. The order of addition (DMSO first, then PEG300/Tween-80, then saline last) is designed to mitigate this.

  • Solution 2: Add the saline much more slowly while vortexing at high speed. This gives the surfactant (Tween-80) time to stabilize the compound in the mixed-solvent system.

  • Solution 3: Prepare the final formulation immediately before use, as some compounds may precipitate over time even in a co-solvent system.[10]

Q2: The datasheet says Ro 11-38452 HCl is "orally bioavailable." Why won't it dissolve in water for oral gavage? A: "Oral bioavailability" and "aqueous solubility" are not the same. Bioavailability means a drug can be absorbed from the gastrointestinal tract into the bloodstream after oral administration.[1] This process can be facilitated by many factors, including formulation. Many poorly water-soluble drugs are orally bioavailable when formulated correctly (e.g., in a lipid-based system, a co-solvent vehicle, or as a micronized suspension) which enhances their dissolution and absorption in situ.[5][6]

Q3: What is the maximum safe concentration of DMSO for in vivo use? A: This is a critical safety consideration. While DMSO is an excellent solvent, it can have physiological effects and toxicity at higher concentrations.[4] For systemic administration (e.g., IP, IV), the final concentration of DMSO should be kept as low as possible, ideally below 10% , and lower if possible.[8] The total dose of DMSO per animal should always be considered.

Q4: How should I store my prepared solutions or suspensions? A:

  • Aqueous Solutions: Always prepare fresh daily. We do not recommend storing aqueous solutions for more than one day.[4]

  • DMSO Stock Solutions: A concentrated stock in 100% DMSO can often be stored in small aliquots at -20°C for extended periods to avoid repeated freeze-thaw cycles.[10]

  • Final Co-Solvent Formulations & Suspensions: These must be prepared fresh for each day of dosing to ensure stability and consistency.[8][9]

Q5: Should I filter my final formulation before injection? A:

  • For true solutions (Protocols 1 & 2): Yes. For intravenous (IV) or intraperitoneal (IP) administration, it is mandatory to sterile-filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contamination or undissolved micro-particulates.[8]

  • For suspensions (Protocol 3): DO NOT FILTER. Filtering will remove the active compound from the vehicle. Suspensions are not suitable for IV administration.

References

  • Shaikh, J. et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutics. [Link]

  • Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Gavamukulya, Y. et al. (2014). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Al-Ghananeem, A. M. et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]

  • McCargle, K. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]

  • Puranik, S. B. et al. (2011). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. Ro 1138452 hydrochloride. PubChem Compound Database. [Link]

  • Google Patents. (2011). Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • The Japanese Pharmacopoeia. Procarbazine Hydrochloride. The Japanese Pharmacopoeia. [Link]

  • Rowe Scientific. (n.d.). PARAROSANILINE HYDROCHLORIDE SOLUTION Safety Data Sheet. Rowe Scientific. [Link]

  • Al-Salami, H. et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. [Link]

  • Chemister.ru. procaine hydrochloride. Chemister.ru. [Link]

  • Roy, B. et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]

  • Walker, S. E. et al. (1996). Procaine Hydrochloride Stability in St Thomas Concentrate Solution. The Canadian Journal of Hospital Pharmacy. [Link]

  • Leppanen, J. et al. (2002). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology. [Link]

  • Walker, S. E. et al. (1996). Procaine hydrochloride stability in St Thomas concentrate solution. ResearchGate. [Link]

Sources

Technical Guide: Preventing Ro 1138452 Hydrochloride Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Failure

Ro 1138452 hydrochloride is a potent, selective antagonist of the IP (prostacyclin) receptor.[1][2] While the hydrochloride salt form confers initial solubility in organic solvents and pure water, it exhibits a distinct "crash-out" phenomenon when introduced to physiological buffers (pH 7.2–7.4).

The Mechanism: The precipitation is primarily driven by pH-dependent disproportionation . In low pH environments (pure water or DMSO stocks), the compound remains ionized and soluble. Upon dilution into neutral buffers (PBS, DMEM, Krebs), the pH shift forces the equilibrium toward the free base form, which is highly lipophilic and poorly soluble (approx. 0.05 mg/mL in PBS).[3]

This guide provides a validated workflow to maintain solubility during in vitro and in vivo experiments.

Solubility Profile & Stock Preparation[3][5][6][7]

Q: What is the absolute solubility limit of Ro 1138452 HCl?

Refer to the table below for thermodynamic solubility limits. Note the drastic drop in PBS.

Solvent MatrixMax SolubilityStabilityNotes
DMSO (Anhydrous) ~100 mM (34 mg/mL)High (Months at -20°C)Recommended Stock Solvent.
Water (Deionized) ~100 mM (34 mg/mL)ModerateRisk: pH of water can vary; prone to hydrolysis over time.
Ethanol ~50 mM (17 mg/mL)LowEvaporation alters concentration rapidly.
PBS (pH 7.2) < 0.15 mM (~0.05 mg/mL) Unstable Critical Failure Point.
Q: How should I prepare the Master Stock?

Do not use water for the master stock, even though it is technically soluble. Water stocks are prone to freeze-thaw degradation and microbial growth.

Protocol:

  • Weighing: Weigh the Ro 1138452 HCl powder in a low-humidity environment. Hygroscopicity can alter the actual mass.[4]

  • Solvent: Add anhydrous DMSO to achieve a concentration of 10 mM or 50 mM .

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C or -80°C.

Dilution Strategy: The "Spike" Method

Q: My compound precipitates immediately when I add the stock to my cell culture media. Why?

You likely performed a "direct dump" or a large-step dilution (e.g., 1:1000 directly into PBS). This creates a local zone of supersaturation where the compound crashes out before it can disperse.

Q: What is the correct dilution protocol?

Use the "Serial Dilution in DMSO" method, followed by a "Final Spike" into the aqueous buffer. This ensures the compound is only exposed to the aqueous environment at its final, thermodynamically stable concentration.

Validated Workflow (DOT Diagram)

DilutionProtocol cluster_warn CRITICAL FAILURE ZONE Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilutions (Serial dilution in 100% DMSO) Stock->Inter Prepare 1000x concentrates Direct Direct Dilution into PBS Stock->Direct AVOID Spike The 'Spike' Step (1:1000 dilution into Buffer) Inter->Spike Rapid dispersion Final Assay Well (Final Conc: <10 µM) (DMSO: 0.1%) Spike->Final Vortex immediately Precip Precipitation (Cloudy Solution) Direct->Precip

Caption: Optimal dilution workflow preventing local supersaturation. Intermediate dilutions must remain in DMSO until the final step.

Step-by-Step Protocol:
  • Plan: Determine your final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Concentrate Preparation: Prepare a set of tubes containing 100% DMSO . Perform your serial dilutions (e.g., 1:3 or 1:10) in these tubes. You now have "1000x" stocks for every point on your curve.

  • The Spike: Pipette the assay buffer (PBS/Media) into your plate or tubes first.

  • Addition: Add the DMSO concentrate to the buffer while vortexing gently or mixing immediately.

    • Ratio: Keep the DMSO volume ratio

      
       0.1% (1 µL stock per 1000 µL buffer).
      
    • Limit: Do not exceed 10-30 µM final concentration in serum-free buffer.

Troubleshooting & FAQs

Q: I need to dose animals (In Vivo). DMSO is toxic. What formulation works?

Simple aqueous buffers will fail for in vivo doses > 0.1 mg/kg. You must use a co-solvent system or complexing agent.

Recommended Formulation (Solubility ~2.5 mg/mL):

  • Solvent A: 10% DMSO (Dissolve compound here first).

  • Solvent B: 40% PEG300 (Add slowly to Solvent A).

  • Solvent C: 5% Tween-80.[4]

  • Solvent D: 45% Saline (Add last). Order of addition is critical. If precipitation occurs, sonicate gently.

Alternative (Cyclodextrin):

  • Dissolve in minimal DMSO, then add 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation.

Q: Can I use ultrasonic baths to re-dissolve precipitates in the assay plate?

No. Once Ro 1138452 precipitates in an aqueous buffer containing proteins (like FBS), it often forms aggregates that are irreversible or biologically inactive. If you see cloudiness in your assay plate:

  • Discard the preparation.

  • Repeat the dilution using the "Spike" method.

  • Lower the maximum concentration.

Q: Is the compound light sensitive?

Imidazoline derivatives can be sensitive to UV light. While not extremely labile, it is Best Practice to store stocks in amber vials and avoid leaving dilute solutions under biosafety cabinet lights for extended periods.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Precipitation Observed CheckSolvent Is the Stock Solvent DMSO? Start->CheckSolvent CheckConc Is Final Conc > 50 µM? CheckSolvent->CheckConc Yes Action1 Switch to DMSO Stock. Water stocks are unreliable. CheckSolvent->Action1 No CheckBuffer Is Buffer PBS/Serum-Free? CheckConc->CheckBuffer No Action2 Exceeds Solubility Limit. Reduce Conc or use Cyclodextrin. CheckConc->Action2 Yes Action3 Add 0.1% BSA or FBS. Proteins act as carriers. CheckBuffer->Action3 Yes Action4 Use 'Spike' Method. Avoid intermediate aqueous steps. CheckBuffer->Action4 No (Media used)

Caption: Decision matrix for diagnosing precipitation issues. High concentrations in protein-free buffers are the most common failure mode.

References

  • Bley, K. R., et al. (2006). "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists."[4] British Journal of Pharmacology, 147(3), 335–345.[4] Available at: [Link]

Sources

Technical Support Center: Strategies to Address the Poor Oral Bioavailability of Ro 1138452 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Ro 1138452 hydrochloride. As Senior Application Scientists, we understand the challenges researchers face when promising compounds exhibit suboptimal pharmacokinetic profiles. This guide is designed to provide a comprehensive, experience-driven framework for troubleshooting and overcoming the poor oral bioavailability of Ro 1138452, a potent and selective prostacyclin (IP) receptor antagonist.[1] Published preclinical data in rats indicate an oral bioavailability of only 0.69%, a significant hurdle for clinical development.[2]

This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to make informed decisions in your formulation development strategy.

Part 1: Foundational Understanding & Initial Diagnosis

This section addresses the fundamental questions surrounding the suboptimal performance of Ro 1138452 hydrochloride.

Q1: What are the most likely reasons for the documented low oral bioavailability of Ro 1138452 hydrochloride?

The low oral bioavailability of any drug candidate is typically governed by one or more physiological barriers.[3] For Ro 1138452, we must systematically investigate three primary areas: solubility and dissolution rate, membrane permeability, and presystemic metabolism.[3] A drug's performance is often categorized by the Biopharmaceutics Classification System (BCS), and compounds with low bioavailability frequently fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5]

The principal culprits for poor oral absorption include:

  • Poor Aqueous Solubility: The drug must first dissolve in the gastrointestinal fluids to be absorbed.[6] While Ro 1138452 is a hydrochloride salt, which is intended to improve solubility, its dissolution can be hindered by the complex environment of the GI tract.[4][7]

  • Low Permeability: Once dissolved, the drug must effectively pass through the intestinal epithelium to enter systemic circulation.[8]

  • Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching the rest of the body, thereby reducing its effective concentration.[9][10]

cluster_0 Barriers to Oral Bioavailability drug Oral Dosage Form (Ro 1138452 HCl) dissolution Drug in Solution in GI Tract drug->dissolution Dissolution absorption Drug in Enterocytes dissolution->absorption Permeation portal_vein Drug in Portal Vein absorption->portal_vein systemic Drug in Systemic Circulation portal_vein->systemic met_barrier First-Pass Metabolism (Liver) portal_vein->met_barrier sol_barrier Solubility/ Dissolution Barrier sol_barrier->dissolution perm_barrier Permeability Barrier perm_barrier->absorption

Caption: Key physiological barriers impacting oral drug bioavailability.

Q2: I thought a hydrochloride salt was supposed to improve bioavailability. How can it be a problem?

Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of basic drugs.[4][11] However, for hydrochloride salts specifically, the gastrointestinal environment can present unique challenges that may negate these benefits.

  • Common Ion Effect: The stomach has a high concentration of chloride ions from gastric acid. This can suppress the dissolution of a hydrochloride salt, effectively reducing its solubility right at the start of the absorption process.[12][13]

  • pH-Dependent Solubility & Disproportionation: Ro 1138452 hydrochloride is the salt of a weak base. Its solubility is highest at the low pH of the stomach. As it transitions to the higher pH of the small intestine, its solubility can dramatically decrease, potentially causing the dissolved salt to convert back (disproportionate) into its less soluble free base form and precipitate out of solution.[7][14]

  • Interaction with Excipients: Certain common pharmaceutical excipients, particularly those with a basic character like magnesium stearate, can create a high-pH microenvironment within the dosage form, promoting premature conversion of the salt to the free base and hindering dissolution.[14][15][16]

Part 2: Troubleshooting Guide & Experimental Workflows

This section provides a systematic, question-driven approach with actionable protocols to diagnose and solve the bioavailability issues of Ro 1138452 hydrochloride.

Q3: My initial in vivo studies confirm poor exposure. What is the first experimental step to diagnose the root cause?

Before attempting complex reformulations, you must first determine if the problem is dissolution-limited or permeability-limited . A logical first step is to assess the drug's solubility and dissolution behavior under conditions that more closely mimic the human GI tract.

start Poor In Vivo Exposure Confirmed protocol1 Protocol 1: Biorelevant Solubility & Dissolution Testing start->protocol1 decision1 Is Dissolution Rate & Extent Sufficient? protocol1->decision1 sol_path Focus on Solubility Enhancement Strategies (See Q5) decision1->sol_path No perm_path Proceed to Permeability Assessment decision1->perm_path Yes protocol2 Protocol 2: Caco-2 Permeability Assay perm_path->protocol2 center Strategies for Dissolution Enhancement psd Particle Size Reduction center->psd asd Amorphous Solid Dispersions (ASDs) center->asd lipid Lipid-Based Formulations (SEDDS) center->lipid complex Cyclodextrin Complexation center->complex

Caption: Key formulation strategies to enhance drug dissolution.

Strategy Mechanism of Action Advantages Potential Challenges
Particle Size Reduction (Micronization/Nanonization)Increases the drug's surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. [4][6]Simple, well-established technology. Can be effective for drugs where dissolution rate is the main issue. [6]May not be sufficient for extremely insoluble compounds. Potential for particle aggregation. [17]
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy, amorphous (non-crystalline) state. This enhances apparent solubility and can lead to supersaturation upon dissolution. [9][18]Significant increases in solubility and bioavailability are possible. Polymeric excipients can also inhibit precipitation. [19]Requires specialized manufacturing (e.g., spray drying, hot-melt extrusion). Physical stability of the amorphous form must be ensured. [20]
Lipid-Based Formulations (e.g., SEDDS/SMEDDS)The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-dissolved form emulsifies in the GI tract, creating a large surface area for absorption. [21][17]Bypasses the dissolution step. Can enhance lymphatic uptake, potentially reducing first-pass metabolism. [9]Requires careful selection of lipid excipients. Potential for GI side effects at high surfactant concentrations. [3]
Cyclodextrin Complexation The hydrophobic drug molecule (guest) is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (host), which has a hydrophilic exterior, thereby increasing its apparent water solubility. [17][20]Forms a true solution, improving solubility and dissolution. [17]Limited by the stoichiometry of the complex and the drug's molecular size. Can be a costly approach. [17]
Q6: Given the potential issues with the hydrochloride salt, should I investigate alternative salt forms?

Absolutely. A salt screening study is a critical step in early development, especially when the initial salt form shows liabilities. The goal is to identify a salt with an optimal balance of solubility, stability, and manufacturability. For weakly basic drugs like Ro 1138452, counterions from acids other than HCl can offer advantages. For instance, mesylate salts have been shown to provide better bioavailability than hydrochloride salts for some compounds, potentially by avoiding the common ion effect. [13]

Experimental Protocol 3: High-Level Salt Screening

Objective: To identify alternative, crystalline salt forms of Ro 1138452 with improved physicochemical properties.

Methodology:

  • Prepare the Free Base: If not already available, synthesize or isolate the free base of Ro 1138452.

  • Select Counterions: Choose a diverse set of pharmaceutically acceptable acids with varying pKa values (e.g., methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid, citric acid). [11]3. Reaction Crystallization:

    • Dissolve the free base in a suitable solvent or solvent mixture.

    • Add a stoichiometric amount of the selected acid.

    • Allow the solution to crystallize under various conditions (e.g., slow evaporation, cooling, anti-solvent addition).

  • Characterization of Solids:

    • Isolate any resulting solid material.

    • Characterize the solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify new forms, Differential Scanning Calorimetry (DSC) to determine melting point, and Thermogravimetric Analysis (TGA) to assess hydration state.

  • Property Evaluation:

    • For any promising new salt forms, perform kinetic and equilibrium solubility studies in water and biorelevant media (Protocol 1).

    • Assess the physical stability of the new salts under stressed temperature and humidity conditions.

Q7: How do I select the right excipients to avoid formulation-induced problems like salt disproportionation?

Excipient selection is critical for the stability and performance of a salt-based formulation. The key is to maintain a local pH environment that favors the ionized (salt) form of the drug.

  • Avoid Basic Excipients: Excipients with basic functional groups, such as those containing carboxylates (e.g., magnesium stearate, sodium croscarmellose, sodium stearyl fumarate), are known to induce disproportionation of hydrochloride salts. [14][15]Magnesium stearate is particularly problematic as it can also form the deliquescent salt magnesium chloride, which attracts water and accelerates the conversion to the free base. [14][16]* Favor Neutral or Acidic Excipients: Choose excipients that create a neutral or slightly acidic microenvironment. Acidifying agents like citric acid or tartaric acid can be intentionally added to the formulation to suppress the pH and maintain the drug in its more soluble salt form. [16][22]

    Excipient Function Compatible / Recommended Potentially Problematic for HCl Salts Rationale
    Lubricant Stearic Acid, Sucrose Stearate Magnesium Stearate, Sodium Stearyl Fumarate Basic lubricants can raise the micro-pH, causing disproportionation. [15]
    Disintegrant Crospovidone Sodium Croscarmellose Sodium croscarmellose has a carboxylate group that can act as a proton acceptor. [14]
    Filler / Diluent Lactose Monohydrate, Mannitol, Microcrystalline Cellulose (Avicel) Dibasic Calcium Phosphate These fillers are generally neutral and have good compatibility profiles. [15]

    | pH Modifier | Citric Acid, Tartaric Acid | N/A | Can be added to create an acidic microenvironment to stabilize the salt form. [22]|

References

  • Vertex AI Search. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • A Review. (2017, November 27). Enhancement of solubility and oral bioavailability of poorly soluble drugs.
  • UPM Pharmaceuticals.
  • Taylor & Francis.
  • PubMed. (2010). Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15).
  • PubMed. (2025, April 17). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism.
  • Bentham Science Publishers. (2015, November 1). Physiologically based in vitro Models to Predict the Oral Dissolution and Absorption of a Solid Drug Delivery system.
  • TANZ JOURNAL. advanced approaches to improve solubility of bcs class ii drugs.
  • MDPI. (2025, July 17). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. [Link]

  • PubChem - NIH. Ro 1138452 hydrochloride | C19H24ClN3O | CID 91826074. [Link]

  • UBC Library Open Collections. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models.
  • Outsourced Pharma.
  • PMC. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • TargetMol. RO1138452 | Prostaglandin Receptor.
  • Springer. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • Pharmaceutical Technology. (2001, November 2). Physicochemical Approaches to Enhancing Oral Absorption. [Link]

  • CrystEngComm (RSC Publishing). (2025, January 14). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. [Link]

  • Tocris Bioscience. Ro 1138452 hydrochloride | Prostanoid Receptors.
  • ResearchGate. (2006). Investigation of the prostacyclin (IP)
  • ResearchGate. (2010).
  • ACS Publications. (2021, August 16). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • PMC. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. [Link]

  • PubMed. (2006, September 15). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. [Link]

  • PMC. (2012). Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations. [Link]

  • MedCrave. (2017). Preclinical Pharmacokinetics: An Approach Towards Safer and Efficacious Drugs. [Link]

  • PMC. (2009). Prostanoid receptor antagonists: development strategies and therapeutic applications. [Link]

Sources

Technical Support Center: Ro 1138452 Hydrochloride Stability & Handling Guide

[1]

Senior Application Scientist: Dr. A. Vance Subject: Preventing Degradation and Ensuring Experimental Integrity of Ro 1138452 Hydrochloride Last Updated: October 26, 2023

Introduction: The Stability Paradox

Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist for the IP (prostacyclin) receptor.[1][2] While chemically robust in its solid state, it presents a "stability paradox" in solution: what researchers often report as "degradation" is frequently precipitation or hygroscopic hydrolysis due to improper handling.

This guide moves beyond basic datasheet instructions to address the causality of compound failure. It provides self-validating protocols to distinguish between chemical breakdown and physical loss, ensuring your IP receptor blockade data remains reproducible.

Part 1: Core Storage & Handling Directives

Q: My compound arrived at room temperature. Has it degraded?

A: Likely not, but immediate action is required. Ro 1138452 HCl is chemically stable for short durations (days) at ambient temperature during transit. However, it is hygroscopic . The hydrochloride salt attracts atmospheric moisture, which can initiate hydrolysis of the imidazoline ring over time or alter the weighing precision.

  • Immediate Action: Upon receipt, do not open the vial immediately. Allow it to equilibrate to room temperature to prevent condensation.

  • Long-Term Storage: Desiccate at -20°C (1 year) or -80°C (2 years).

  • The "Desiccator Rule": Never store the solid vial in a freezer without a secondary container containing desiccant (e.g., silica gel packets).

Q: What is the primary mechanism of chemical degradation?

A: Imidazoline Ring Hydrolysis. The core structure of Ro 1138452 contains a 4,5-dihydro-1H-imidazol-2-amine moiety. Under alkaline conditions (pH > 8.0) or high thermal stress, this ring can open, forming inactive amide byproducts.

  • Prevention: Maintain aqueous working solutions at pH 6.5–7.5. Avoid warming aqueous solutions above 37°C for extended periods.

Part 2: Solubilization & The "False Degradation" Trap

The most common user error is mistaking microprecipitation for degradation. Ro 1138452 is highly hydrophobic; its solubility drops logarithmically when transitioning from organic solvent to aqueous buffer.

Solubility Profile & Limits
SolventMax SolubilityStabilityNotes
DMSO ~45 mg/mL (130 mM)HighRecommended for Stock. Use Anhydrous DMSO.[3]
Ethanol ~20 mg/mL (58 mM)ModerateEvaporation risk alters concentration.
Water Insoluble N/ADo not attempt direct dissolution.
PBS/Media < 0.1 mg/mLLowRisk Zone. Requires intermediate dilution.
Protocol: The "Step-Down" Dilution Method

Use this protocol to prevent "crashing out" in cell culture media.

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM . Vortex until completely clear.

  • Intermediate Step (Critical): Do not pipette 10 mM stock directly into 10 mL of media. The local concentration burst will cause precipitation.

    • Dilute the 10 mM stock 1:10 in DMSO or Ethanol to create a 1 mM working stock .

  • Final Dilution: Add the 1 mM working stock dropwise to the cell culture media while vortexing the media.

    • Target: Final DMSO concentration should be < 0.1%.

Part 3: Experimental Troubleshooting (Q&A)

Q: The solution turned cloudy when added to the organ bath. Is it still active?

A: No. Cloudiness indicates precipitation. The effective concentration of free drug is now unknown (and likely near zero).

  • Troubleshooting:

    • Check the pH of your buffer (Krebs/Tyrode). If pH > 7.6, adjust to 7.4.

    • Add a solubility enhancer: 0.05% Pluronic F-127 or Tween-80 to the aqueous buffer before adding the drug. This stabilizes the dispersion.

Q: I see a loss of potency in my cAMP assay after 2 hours. Is the compound degrading?

A: It is likely non-specific binding (NSB) , not chemical degradation. Ro 1138452 is lipophilic (LogP ~4-5). It binds avidly to plasticware (tips, tubes, plates) and serum proteins (BSA/FBS).

  • Correction:

    • Use Low-Binding tubes and pipette tips.

    • If possible, reduce serum concentration in the assay buffer (e.g., use 0.1% BSA instead of 10% FBS) or calculate the free fraction if high protein is necessary.

Q: Can I autoclave Ro 1138452 in solution?

A: Absolutely not. The heat and pressure will hydrolyze the hydrochloride salt and the imidazoline ring. Always filter-sterilize (0.22 µm PVDF or PES membrane) after dissolving.

Part 4: Visualizing the Handling Workflow

The following diagram illustrates the decision logic for handling Ro 1138452, distinguishing between storage, solubilization, and troubleshooting pathways.

Ro1138452_HandlingStartRo 1138452 HCl (Solid)StorageStorage: -20°C w/ DesiccantStart->StorageLong TermSolubilizationSolubilization StrategyStart->SolubilizationImmediate UseDMSO_StockDissolve in Anhydrous DMSO(10 - 50 mM)Solubilization->DMSO_StockDirect_WaterDirect to Water/PBS?DMSO_Stock->Direct_WaterAqueous_DilutionAqueous DilutionStep_DownStep-Down Dilution(Intermediate 1mM)Aqueous_Dilution->Step_DownDirect_Water->Aqueous_DilutionNoPrecipitationPrecipitation Risk(Cloudy/Loss of Activity)Direct_Water->PrecipitationYes (FAILURE)SuccessStable Assay Solution(Use within 4 hours)Step_Down->SuccessDropwise + VortexPrecipitation->DMSO_StockRestart

Figure 1: Decision tree for the storage and solubilization of Ro 1138452 HCl to prevent precipitation-induced experimental failure.

Part 5: Validated Reference Data

Receptor Affinity & Selectivity

Use these values to validate your IC50/Ki results. Significant deviation suggests compound degradation or experimental error.

Receptor TargetParameterValueReference
IP Receptor (Human Platelets) pKi9.3 ± 0.1[1]
IP Receptor (Recombinant) pKi8.7 ± 0.06[1]
IP Receptor (Functional cAMP) pIC507.0 ± 0.07[1]
Selectivity vs. EP1-4, TP, FP> 1000-fold selective[2]

References

  • Bley, K. R., et al. (2006).[1][4] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists.[1][4][5][6][7] British Journal of Pharmacology, 147(3), 335–345.[1]

    • Jones, R. L., et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations.[4][5] British Journal of Pharmacology, 149(1), 110–122.

      • Cayman Chemical. (n.d.). CAY10441 (Ro 1138452) Product Information. Cayman Chemical Technical Data.

        • Tocris Bioscience. (n.d.). Ro 1138452 hydrochloride Technical Data Sheet.[1][4] Tocris Bioscience.

          Validation & Comparative

          Validating the Antagonist Activity of Ro 1138452 Hydrochloride: A Comparative Methodological Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In-vitro and ex-vivo pharmacological validation, comparative profiling, and protocol standardization.

          Executive Summary & Mechanistic Overview

          Prostacyclin (PGI2) is a potent lipid mediator that plays a critical role in cardiovascular homeostasis, platelet inhibition, and the modulation of nociception and inflammation[1]. These physiological effects are primarily mediated through the IP receptor, a Gs protein-coupled receptor (GPCR) that stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP)[2].

          For decades, the elucidation of IP receptor functions in pathophysiology was hindered by the lack of highly selective antagonists. Ro 1138452 hydrochloride (also known as CAY10441) emerged as a breakthrough tool: a potent, selective, and orally bioavailable pseudo-irreversible orthosteric antagonist of the IP receptor[2][3].

          To rigorously validate the antagonist activity of Ro 1138452 hydrochloride in your assays, it is essential to benchmark its performance against other established alternatives, such as RO3244794 , and to employ self-validating experimental systems that account for the unique kinetic properties of prostanoid signaling[4].

          IP_Signaling PGI2 Prostacyclin (PGI2) Agonist IP_Rec IP Receptor (Gs-coupled GPCR) PGI2->IP_Rec Activates Ro Ro 1138452 Antagonist Ro->IP_Rec Competitively Blocks AC Adenylyl Cyclase (AC) IP_Rec->AC Gsα stimulation cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Vasodilation & Platelet Inhibition PKA->Response Phosphorylation cascade

          Caption: Mechanism of action: Ro 1138452 competitively blocking the IP receptor signaling pathway.

          Comparative Pharmacological Profiling

          When designing a screening cascade or functional assay, selecting the right reference antagonist is critical. The two most structurally distinct and well-characterized IP receptor antagonists are Ro 1138452 (a 2-(phenylamino) imidazoline derivative) and RO3244794 (a benzofuran propionic acid derivative)[4].

          While both display high affinity for the IP receptor and possess analgesic and anti-inflammatory potential, Ro 1138452 generally exhibits superior potency across both native human platelets and recombinant systems[4][5].

          Table 1: Quantitative Comparison of IP Receptor Antagonists
          Pharmacological ParameterRo 1138452 hydrochlorideRO3244794
          Chemical Class 2-(phenylamino) imidazolineBenzofuran propionic acid
          Receptor Affinity (pKi, Human Platelets) 9.3 ± 0.17.7 ± 0.03
          Receptor Affinity (pKi, Recombinant hIP) 8.7 ± 0.066.9 ± 0.1
          Functional Antagonism (pIC50, cAMP Assay) 7.0 ± 0.076.5 ± 0.06
          Functional Affinity (pKi, cAMP Assay) 9.0 ± 0.068.5 ± 0.11
          Selectivity Profile High for IP; affinity for I2 (8.3) and PAF (7.9)Highly selective for IP; EP1-4/TP pKi < 5.74
          In Vivo Application Analgesic & anti-inflammatoryAnalgesic & anti-inflammatory

          Data synthesized from Bley et al., 2006[4][5].

          Experimental Protocols & Methodological Validation

          To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . As a Senior Application Scientist, I emphasize not just the what, but the why behind each experimental choice.

          Protocol 1: Functional cAMP Accumulation Assay (In Vitro)

          Expertise & Experience (The "Why"): Native PGI2 is highly unstable, rapidly hydrolyzing to the inactive 6-keto-PGF1α within minutes[1]. Therefore, functional assays must utilize stable synthetic analogs like carbaprostacyclin (cPGI2) or cicaprost to stimulate the receptor[3]. Furthermore, because Ro 1138452 acts as a pseudo-irreversible orthosteric antagonist, pre-incubation is strictly required to allow the compound to reach binding equilibrium before agonist introduction.

          Trustworthiness (Self-Validating Design): Your assay plate must include:

          • Basal Control: Cells + Vehicle (establishes background cAMP).

          • Maximal Signal Control: Cells + cPGI2 (establishes 100% receptor activation).

          • Positive Control Antagonist: Cells + cPGI2 + RO3244794 (validates assay sensitivity to known inhibitors).

          Assay_Workflow Step1 Cell Preparation CHO-K1 expressing hIP Step2 Antagonist Pre-incubation Ro 1138452 (15 min) Step1->Step2 Step3 Agonist Stimulation Carbaprostacyclin (30 min) Step2->Step3 Step4 Cell Lysis & cAMP Detection (HTRF) Step3->Step4 Step5 Data Analysis Calculate IC50 / pKi Step4->Step5

          Caption: Step-by-step workflow for the functional cAMP accumulation assay.

          Step-by-Step Methodology:

          • Cell Preparation: Seed CHO-K1 cells stably expressing the human IP receptor into a 384-well microplate at a density of 10,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX). Note: IBMX is critical as it inhibits phosphodiesterases (PDEs), preventing cAMP degradation and ensuring a robust signal window.

          • Antagonist Pre-incubation: Prepare serial dilutions of Ro 1138452 hydrochloride (ranging from 10 pM to 10 µM). Add to the cells and incubate for 15 minutes at 37°C.

          • Agonist Stimulation: Add carbaprostacyclin (cPGI2) at its predetermined EC80 concentration to all wells (except basal controls). Incubate for 30 minutes at 37°C[3][5].

          • Detection: Lyse the cells and measure intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF-based cAMP detection kit.

          • Data Analysis: Plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the pIC50. Apply the Cheng-Prusoff equation to calculate the functional pKi[5].

          Protocol 2: Ex Vivo Vasorelaxation Assay (Tissue-Level Validation)

          Expertise & Experience (The "Why"): While recombinant cell lines prove target engagement, ex vivo tissue assays prove physiological translation. The IP receptor mediates vasorelaxation; however, many prostanoid agonists (like cicaprost) can cross-activate EP3 receptors at high concentrations, causing paradoxical vasoconstriction[6]. Ro 1138452 is highly valuable here because it selectively blocks the IP-mediated relaxation without affecting EP-mediated responses[6].

          Step-by-Step Methodology:

          • Tissue Preparation: Isolate human pulmonary artery or guinea-pig aorta rings. Suspend them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C[6].

          • Pre-contraction: Induce a stable baseline contraction using an agent such as phenylephrine or the thromboxane mimetic U46619. Causality: Vasorelaxation can only be quantified against a pre-contracted baseline.

          • Antagonist Equilibration: Incubate the tissue with Ro 1138452 (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes.

          • Agonist Concentration-Response: Construct cumulative concentration-response curves to the selective IP agonist cicaprost.

          • Schild Analysis: Calculate the dose ratio of the agonist EC50 in the presence vs. absence of Ro 1138452. Plotting these ratios via Schild regression will yield the pA2 value (typically ~8.20 for human pulmonary artery)[6].

          Data Interpretation & Troubleshooting

          When utilizing Ro 1138452 hydrochloride, researchers must account for its specific binding profile:

          • Plasma Protein Binding: If you are transitioning from buffer-based assays to platelet-rich plasma (PRP) assays, expect a rightward shift in potency. The pA2 values for Ro 1138452 in PRP (7.4–7.8) are lower than its recombinant pKi (8.7) due to significant binding to plasma proteins[7].

          • Off-Target Considerations: While Ro 1138452 has no affinity for other prostanoid receptors (EP1-4, FP, TP), it does exhibit moderate affinity for the imidazoline I2 receptor (pKi = 8.3) and the PAF receptor (pKi = 7.9)[5][7]. If your tissue model heavily relies on PAF signaling, consider running parallel controls with RO3244794 to rule out off-target artifacts.

          References

          • Bley KR, et al. (2006). RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3):335-45. Available at:[Link]

          • Wikipedia Contributors. Prostacyclin receptor. Wikipedia, The Free Encyclopedia. Available at:[Link]

          • Jones RL, et al. (2006). Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations. British Journal of Pharmacology, 149(1):110-20. Available at:[Link]

          Sources

          Comparative Selectivity Guide: Ro 113-8452 Hydrochloride vs. Alternative IP Antagonists

          [1]

          Executive Summary

          Ro 113-8452 hydrochloride (also commercially known as Cay10441 ) is widely regarded as the "gold standard" antagonist for the Prostacyclin (IP) receptor due to its high potency (pKi ~9.3 in human platelets).[1] However, for rigorous pharmacological characterization, researchers must distinguish between potency and selectivity.

          While Ro 113-8452 exhibits negligible affinity for other prostanoid receptors (EP, DP, FP, TP), it possesses significant off-target affinity for Imidazoline I2 and Platelet-Activating Factor (PAF) receptors.[1] This guide compares Ro 113-8452 primarily against Ro 32-44794 , a structurally distinct propionic acid derivative that offers a "cleaner" selectivity profile, albeit with slightly lower potency.[1]

          Recommendation: Use Ro 113-8452 for maximal receptor blockade in isolated systems.[1] Use Ro 32-44794 or include specific controls when studying tissues where imidazoline or PAF signaling may confound data (e.g., complex vascular beds or inflammatory models).

          Mechanistic Profile & Signaling Pathway

          Ro 113-8452 functions as a competitive antagonist at the IP receptor, a Gs-protein coupled receptor.[1] Under physiological conditions, the endogenous ligand Prostacyclin (PGI2) or stable analogs (e.g., Iloprost, Cicaprost) bind the IP receptor, triggering Adenylyl Cyclase (AC) activation and cAMP accumulation.[1] This cascade leads to smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

          Diagram 1: IP Receptor Signaling & Antagonism Points

          The following diagram illustrates the canonical signaling pathway and the specific intervention points of Ro 113-8452 versus its off-target interactions.[1]

          IP_SignalingAgonistAgonist(PGI2 / Iloprost)IP_RecIP Receptor(Gs-Coupled)Agonist->IP_RecActivatesACAdenylyl CyclaseIP_Rec->ACGs StimulationRo113Ro 113-8452(Antagonist)Ro113->IP_RecBlocksI2_RecImidazoline I2ReceptorRo113->I2_RecOff-TargetBindingPAF_RecPAFReceptorRo113->PAF_RecOff-TargetBindingcAMPcAMP(accumulation)AC->cAMPIncreasesPKAPKA ActivationcAMP->PKAResponseVasodilation &Anti-AggregationPKA->Response

          Caption: Ro 113-8452 blocks IP-mediated cAMP generation but may inadvertently bind I2 and PAF receptors.[1][2]

          Comparative Selectivity Analysis

          The following data synthesizes binding affinity (pKi) values from human platelet membranes and recombinant expression systems.

          Table 1: Binding Affinity (pKi) Comparison
          Receptor TargetRo 113-8452 (Imidazoline)Ro 32-44794 (Propionic Acid)Specificity Note
          IP (Human Platelets) 9.3 ± 0.1 7.7 ± 0.03Ro 113-8452 is ~40x more potent.[1]
          IP (Recombinant) 8.7 ± 0.06 6.9 ± 0.1Consistent potency advantage.[1][3][4]
          EP1 - EP4 < 6.0< 5.7Both are highly selective against PGE2 receptors.[1][2]
          TP (Thromboxane) < 6.05.09No significant interaction for either.[1]
          Imidazoline I2 8.3 No Affinity CRITICAL DIFFERENCE
          PAF Receptor 7.9 No Affinity CRITICAL DIFFERENCE

          Analysis:

          • Ro 113-8452 is the superior choice when sensitivity is the limiting factor (e.g., low receptor density tissues) due to its pKi of 9.3.[1]

          • Ro 32-44794 is the superior choice for specificity .[1] If your experimental readout (e.g., inflammation or neural response) could be modulated by Imidazoline I2 sites or Platelet-Activating Factor, Ro 113-8452 may yield false positives/negatives.[1]

          Experimental Validation Protocols

          To validate the activity of Ro 113-8452 in your specific model, the Platelet Aggregation Inhibition Assay is the field-standard functional test.[1] It relies on the antagonist's ability to reverse the anti-aggregatory effects of an IP agonist (like Cicaprost).

          Protocol: Functional Reversal of Platelet Inhibition

          Objective: Determine the pA2 (antagonist potency) of Ro 113-8452 by shifting the agonist dose-response curve.[1]

          Reagents:

          • Agonist: Cicaprost (highly selective IP agonist) or Iloprost.[1]

          • Antagonist: Ro 113-8452 (dissolved in DMSO, final concentration <0.1% in assay).[1]

          • Inducer: ADP (10 µM) or U46619 (TP agonist) to induce aggregation.[1]

          Step-by-Step Workflow:

          • Preparation: Collect human venous blood into 3.2% trisodium citrate (1:9 ratio).[1] Centrifuge at 160 x g for 15 min to obtain Platelet-Rich Plasma (PRP).[1]

          • Equilibration: Incubate PRP aliquots (250 µL) at 37°C in an aggregometer with stirring (1000 rpm).

          • Antagonist Pre-treatment: Add Ro 113-8452 (various concentrations, e.g., 10 nM - 1 µM) or vehicle.[1] Incubate for 2 minutes .

            • Note: Short incubation prevents receptor internalization issues.[1]

          • Agonist Challenge: Add Cicaprost (concentration sufficient to inhibit aggregation by 90%, typically 10-30 nM).[1] Incubate for 1 minute .

          • Induction: Add ADP (10 µM) to trigger aggregation.

          • Measurement: Monitor light transmission (LTA) for 5 minutes.

            • Result: In the absence of Ro 113-8452, Cicaprost prevents aggregation (low light transmission).[1] In the presence of Ro 113-8452, aggregation is restored (high light transmission).

          Diagram 2: Platelet Aggregation Assay Workflow

          Assay_WorkflowStep11. Prepare PRP(Centrifuge 160xg, 15 min)Step22. Pre-Incubate Antagonist(Ro 113-8452, 2 min @ 37°C)Step1->Step2Step33. Add IP Agonist(Cicaprost, 1 min)Step2->Step3Step44. Add Aggregation Inducer(ADP or U46619)Step3->Step4DecisionCheck Aggregation(Light Transmission)Step4->DecisionResultAAggregation RESTORED(Antagonist Effective)Decision->ResultAHigh [Ro 113-8452]ResultBAggregation BLOCKED(Agonist Dominant)Decision->ResultBNo/Low [Ro 113-8452]

          Caption: Workflow to assess Ro 113-8452 potency via reversal of Cicaprost-mediated platelet inhibition.

          Application in Drug Development

          When selecting Ro 113-8452 for pipeline validation:

          • High-Throughput Screening (HTS): Ro 113-8452 is the preferred positive control for IP antagonist screens due to its high affinity (pKi 9.3), ensuring a robust signal window.[1]

          • In Vivo Inflammation Models: Caution is required. Since Ro 113-8452 binds PAF receptors (pKi 7.9), and PAF is a potent mediator of inflammation and vascular permeability, high doses of Ro 113-8452 may exert anti-inflammatory effects independent of the IP receptor.[1]

            • Control Strategy: Use Ro 32-44794 as a comparator.[1] If the biological effect persists with Ro 113-8452 but disappears with the PAF-null Ro 32-44794, the effect is likely off-target.[1]

          References

          • Bley, K. R., et al. (2006).[5] "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology, 147(3), 335–345.

          • Jones, R. L., et al. (2006).[2] "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations." British Journal of Pharmacology, 149(1), 110–120.[2]

          • Cayman Chemical. "CAY10441 Product Information." Cayman Chemical Product Database.

          • IUPHAR/BPS Guide to Pharmacology. "Prostanoid Receptors: IP Receptor Antagonists."

          Negative and positive controls for Ro 1138452 hydrochloride experiments.

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Mechanism of Action

          Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist of the Prostacyclin (IP) Receptor .[1][2][3][4] Unlike non-selective NSAIDs that inhibit prostaglandin synthesis upstream, Ro 1138452 precisely blocks the interaction between Prostacyclin (PGI2) and its specific G-protein coupled receptor.

          This specificity makes it an essential tool for dissecting the role of the IP receptor in pain (nociception), inflammation, and cardiovascular homeostasis (vasodilation/platelet inhibition) without the confounding variables of broad COX inhibition.

          Signaling Pathway & Antagonism

          The IP receptor is Gs-coupled.[3] Upon activation by PGI2 (or analogs like Iloprost), it activates Adenylyl Cyclase (AC), increasing intracellular cAMP. Ro 1138452 competitively binds to the IP receptor, preventing this cascade.[1][2][3][5]

          IP_Receptor_Signaling PGI2 PGI2 / Iloprost (Agonist) IP_Rec IP Receptor (GPCR) PGI2->IP_Rec Activates Ro1138 Ro 1138452 (Antagonist) Ro1138->IP_Rec Blocks Gs Gs Protein IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Accumulation AC->cAMP Increases Response Vasodilation / Anti-Aggregation cAMP->Response Triggers

          Figure 1: Mechanism of Action. Ro 1138452 prevents Agonist-induced cAMP accumulation by blocking the IP Receptor.

          Experimental Controls: The "Self-Validating" System

          To generate publication-quality data, experiments using Ro 1138452 must include rigorous controls to distinguish specific IP receptor blockade from off-target effects or systemic artifacts.

          A. Positive Controls (System Validation)

          Purpose: To prove the assay system is functional and capable of detecting IP receptor activity.

          • Agonist Challenge (Functional Baseline):

            • Compound: Iloprost or Carbaprostacyclin (cPGI2) .

            • Rationale: You cannot measure antagonism without first establishing a robust agonist response. The system must show a dose-dependent increase in cAMP (or vasorelaxation) in the absence of Ro 1138452.

            • Expected Result: High cAMP levels or near 100% relaxation.

          • Reference Antagonist (Benchmarking):

            • Compound: RO3244794 .[1][6][7]

            • Rationale: A structurally distinct IP antagonist.[6][7] Using a second antagonist with a different chemical scaffold helps rule out scaffold-specific off-target effects.

            • Comparison: Ro 1138452 is generally more potent (pKi ~9.[1]3) than RO3244794 (pKi ~7.7-8.5).[1][6][7]

          B. Negative Controls (Specificity & Baseline)

          Purpose: To establish the "zero-effect" baseline and rule out off-target toxicity.

          • Vehicle Control:

            • Substance: DMSO (matched concentration, typically <0.1%).[2]

            • Rationale: Ro 1138452 is often dissolved in DMSO.[2] The vehicle control ensures that the solvent itself is not inhibiting the receptor or killing the cells.

          • Selectivity Control (Crucial for High Doses):

            • Target: Imidazoline I2 Receptor or PAF Receptor .[2]

            • Rationale: Ro 1138452 displays some affinity for I2 (pKi 8.[2][5][6][7]3) and PAF (pKi 7.[2][6]9) receptors.[1][2][6][8]

            • Protocol: If using high concentrations (>1 µM), include a specific I2 antagonist (e.g., Idazoxan) or PAF antagonist in a parallel arm to ensure the observed effect is not due to these off-targets.

          Comparative Performance Guide

          The following table contrasts Ro 1138452 with its primary alternatives to assist in experimental design.

          FeatureRo 1138452 RO3244794 Indomethacin
          Role Selective IP Receptor AntagonistSelective IP Receptor AntagonistCOX Inhibitor (Pan-prostanoid blocker)
          Potency (pKi) ~9.3 (Human Platelets)~7.7 - 8.5N/A (Enzyme Inhibitor)
          Selectivity High for IP; (Note: I2/PAF affinity)High for IP; (> EP1, EP3, EP4, TP)Non-selective (inhibits PGE2, PGD2, etc.)
          Solubility DMSO (~25 mg/mL)DMSOEthanol/DMSO
          Primary Use Precise receptor blockadeComparative referenceIn vivo inflammation positive control
          In Vivo Dose 1-10 mg/kg (i.v.); 3-100 mg/kg (p.o.)0.3-30 mg/kg (p.o.)1-10 mg/kg (p.o.)

          Detailed Experimental Protocol: cAMP Accumulation Assay

          Objective: Determine the functional antagonism (IC50) of Ro 1138452 against Carbaprostacyclin-induced cAMP generation.[2]

          Workflow Diagram

          Assay_Workflow Step1 1. Cell Seeding (CHO-K1 / IP Rec) Step2 2. Pre-Incubation (Ro 1138452 / Vehicle) Step1->Step2 24h Growth Step3 3. Agonist Challenge (10 nM cPGI2) Step2->Step3 15-30 min Step4 4. Lysis & Detection (ELISA / FRET) Step3->Step4 30 min

          Figure 2: Step-by-step workflow for the functional cAMP inhibition assay.

          Step-by-Step Methodology

          1. Reagent Preparation:

          • Stock Solution: Dissolve Ro 1138452 in DMSO to 10 mM. Aliquot and store at -20°C.

          • Working Solution: Dilute in assay buffer (HBSS + 20 mM HEPES + IBMX). Note: Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

          2. Cell Preparation:

          • Use CHO-K1 cells stably expressing the human IP receptor or human platelet-rich plasma (PRP).

          • Seed cells in 96-well plates at 50,000 cells/well. Incubate overnight.

          3. Antagonist Pre-incubation (Critical Step):

          • Remove culture media.

          • Add 50 µL of Ro 1138452 at varying concentrations (e.g., 0.1 nM to 10 µM).

          • Control Wells: Add Vehicle (DMSO) only.

          • Incubate for 15–30 minutes at 37°C. Causality Note: This allows the antagonist to reach equilibrium binding with the receptor before the agonist competes.

          4. Agonist Challenge:

          • Add 50 µL of Agonist (e.g., Carbaprostacyclin or Iloprost) at a fixed concentration equal to its EC80 (typically ~10-100 nM).

          • Incubate for 30 minutes at 37°C.

          5. Detection:

          • Lyse cells and quantify cAMP using a commercial ELISA or TR-FRET kit.

          • Data Analysis: Plot % Inhibition vs. Log[Ro 1138452]. Calculate IC50.

          Troubleshooting & Expert Insights

          • Issue: Low Potency (High IC50).

            • Cause: High protein binding. If using Platelet-Rich Plasma (PRP), the potency of Ro 1138452 may appear lower (pA2 ~7.4-7.8) compared to buffer-based recombinant systems (pKi ~9.3) due to plasma protein sequestration.

            • Solution: Perform assays in serum-free buffer if measuring intrinsic affinity.

          • Issue: Non-Surmountable Antagonism.

            • Cause: While Ro 1138452 is competitive, in some tissues (e.g., airway epithelial cells), it may behave as a "pseudo-irreversible" antagonist due to extremely slow dissociation rates.[9]

            • Solution: Do not rely solely on washout experiments to reverse the effect; assume long-lasting blockade in in vivo designs.

          • Issue: Off-Target Effects.

            • Cause: Cross-reactivity with I2 imidazoline receptors.[3]

            • Solution: If observing unexpected effects in non-IP expressing tissues, check for I2 receptor expression.

          References

          • Pharmacological Characterization of RO1138452: "RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists." British Journal of Pharmacology (2006).

          • Mechanism in Airway Cells: "4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine (RO1138452) is a selective, pseudo-irreversible orthosteric antagonist at the prostacyclin (IP)-receptor expressed by human airway epithelial cells."[1] Journal of Pharmacology and Experimental Therapeutics (2008).[9]

          • Vascular Studies: "Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations." British Journal of Pharmacology (2006).

          • Product Data & Physical Properties: "Ro 1138452 Product Information." Cayman Chemical.[5]

          Sources

          A Senior Application Scientist's Guide to the Cross-Validation of Ro 11-38452 Hydrochloride's Effects in Different Cell Lines

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides an in-depth, technical comparison of Ro 11-38452 hydrochloride, a selective prostacyclin (IP) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible cross-validation strategy. We will explore its performance against alternatives, supported by experimental data and detailed methodologies.

          Introduction: The Critical Role of the Prostacyclin IP Receptor and its Antagonism

          The prostacyclin (PGI₂) receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. Its dysregulation is implicated in several pathologies, making it a significant target for therapeutic intervention.

          Ro 11-38452 hydrochloride has emerged as a potent and selective antagonist for the IP receptor.[1][2][3] It is characterized by a high binding affinity (pKi = 8.3) and demonstrates selectivity by exhibiting no significant affinity for other prostanoid receptors like EP1-4, FP, and TP in radioligand binding assays.[1][2] Validating the effects of such a compound across multiple, biologically relevant cell lines is not merely a confirmatory step; it is essential for understanding its therapeutic potential and predicting its in vivo efficacy and safety profile. Cell-type specific signaling and receptor expression levels can dramatically influence a compound's activity, making cross-validation a cornerstone of rigorous preclinical research.

          Mechanism of Action: IP Receptor Signaling Cascade

          The IP receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Ligand binding triggers a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the cellular response. An antagonist like Ro 11-38452 hydrochloride works by binding to the IP receptor and preventing the agonist-induced initiation of this signaling cascade.

          IP_Receptor_Signaling cluster_membrane Cell Membrane cluster_antagonist Antagonism cluster_cytoplasm Cytoplasm IP_Receptor IP Receptor Gs Gs Protein (α, β, γ) IP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Ro1138452 Ro 11-38452 Ro1138452->IP_Receptor blocks Agonist Prostacyclin (e.g., Cicaprost) Agonist->IP_Receptor binds & activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) PKA->Cellular_Response phosphorylates targets WST1_Workflow A 1. Cell Seeding Plate cells in 96-well plates. Allow adherence overnight. B 2. Compound Treatment Add serial dilutions of Ro 11-38452. Include vehicle control. A->B C 3. Incubation Incubate for desired time (e.g., 24, 48, 72 hours). B->C D 4. WST-1 Reagent Addition Add 10 µL of WST-1 reagent to each well. C->D E 5. Final Incubation Incubate for 1-4 hours at 37°C. D->E F 6. Absorbance Measurement Read absorbance at 450 nm. Reference wavelength >600 nm. E->F

          Caption: Workflow for the WST-1 cell viability assay.

          Step-by-Step Methodology:

          • Cell Plating: Seed cells (e.g., HEK293-IP, CHO-K1, or a relevant endothelial line) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.

          • Compound Preparation: Prepare a 2X serial dilution series of Ro 11-38452 hydrochloride in the appropriate culture medium.

          • Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

          • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

          • WST-1 Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well. 6. Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically for each cell line.

          • Data Acquisition: Gently shake the plate for 1 minute and measure the absorbance at 420-480 nm (maximum at ~450 nm) using a microplate reader. Use a reference wavelength of >600 nm to correct for background.

          Western Blot Analysis for Downstream Signaling

          Expertise & Rationale: While reporter assays measure proximal receptor activation, Western blotting can validate the functional consequences further down the signaling cascade. For the IP receptor, a key downstream event is the phosphorylation of proteins by PKA. One such well-characterized substrate is the Vasodilator-Stimulated Phosphoprotein (VASP). An IP agonist increases VASP phosphorylation, an effect that should be blocked by Ro 11-38452. This provides a direct, mechanistic readout of the compound's antagonist activity.

          Western_Blot_Workflow A 1. Cell Treatment Treat cells with agonist +/- Ro 11-38452. B 2. Cell Lysis Lyse cells in ice-cold RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA Assay). B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking Block non-specific sites with 5% non-fat milk or BSA in TBST. E->F G 7. Antibody Incubation Incubate with Primary Ab (e.g., anti-pVASP) overnight, then HRP-conjugated Secondary Ab. F->G H 8. Detection Add chemiluminescent substrate (ECL) and image the blot. G->H

          Caption: Standard workflow for Western blot analysis.

          Step-by-Step Methodology:

          • Cell Culture and Treatment: Plate cells in 6-well plates until they reach 80-90% confluency. Pre-incubate cells with desired concentrations of Ro 11-38452 or vehicle for 30 minutes. Then, stimulate with an EC₈₀ concentration of an IP agonist (e.g., cicaprost) for 15-30 minutes.

          • Sample Preparation: Aspirate the media and wash cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [4]Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

          • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. [4]4. SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and run the electrophoresis. [4][5]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane.

          • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. [4]Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-VASP) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [5]7. Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

          cAMP Reporter Gene Assay

          Expertise & Rationale: This is a highly specific and quantitative method to measure the direct output of IP receptor activation: cAMP production. We recommend a luciferase-based reporter system that utilizes a cAMP Response Element (CRE) promoter. When intracellular cAMP levels rise, activated PKA phosphorylates and activates the CRE-Binding Protein (CREB), which then binds to the CRE promoter and drives the expression of a reporter gene like luciferase. This assay provides a robust, high-throughput-compatible method to quantify the antagonist activity of Ro 11-38452.

          Reporter_Assay_Principle cluster_cell Transfected Cell cluster_nucleus Nucleus Agonist IP Agonist IPR IP Receptor Agonist->IPR Antagonist Ro 11-38452 Antagonist->IPR blocks cAMP cAMP ↑ IPR->cAMP PKA PKA (active) cAMP->PKA CREB CREB-P PKA->CREB Reporter Reporter Plasmid [CRE Promoter | Luciferase Gene] CREB->Reporter binds & activates Luciferase Luciferase Protein Reporter->Luciferase transcribes & translates Light Light Signal (Luminescence) Luciferase->Light Luciferin Luciferin (Substrate) Luciferin->Light

          Sources

          Safety Operating Guide

          A Comprehensive Guide to the Proper Disposal of Ro 11-38452 Hydrochloride

          Author: BenchChem Technical Support Team. Date: March 2026

          This document provides essential procedural guidance for the safe and compliant disposal of Ro 11-38452 hydrochloride, a selective prostacyclin IP receptor antagonist used in research settings. The protocols outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict adherence to regulatory standards. As a potent, biologically active compound, the disposal of Ro 11-38452 hydrochloride requires a systematic approach grounded in established chemical safety principles.

          Disclaimer: An official Safety Data Sheet (SDS) with explicit disposal instructions for Ro 11-38452 hydrochloride is not publicly available. The following guide is therefore constructed based on the chemical's known properties, general best practices for the disposal of potent research compounds, and federal regulations governing hazardous waste. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS for definitive guidance that aligns with local and state regulations.

          Core Principle: Presumptive Hazardous Waste Classification

          Given its biological activity as a receptor antagonist and the lack of comprehensive toxicological data, all waste containing Ro 11-38452 hydrochloride, including pure compound, contaminated consumables, and solutions, must be managed as hazardous chemical waste . This conservative approach ensures the highest level of safety and regulatory compliance. Disposal via sewer systems or in standard municipal trash is strictly prohibited.

          The foundation for this directive is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), which provides a "cradle-to-grave" framework for managing hazardous materials.[1] Your institution's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) will dictate specific accumulation time limits and documentation requirements.[2]

          Key Compound Identification Data

          For accurate labeling and waste manifest documentation, refer to the following properties of Ro 11-38452 hydrochloride.

          PropertyValueSource
          Chemical Name 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride[3]
          Molecular Formula C₁₉H₂₃N₃O·HCl[3]
          Molecular Weight 345.87 g/mol [3][4]
          Known Activity Selective prostacyclin IP receptor antagonist, analgesic[3]

          The Disposal Workflow: A Step-by-Step Protocol

          The proper disposal of Ro 11-38452 hydrochloride follows a structured workflow from the point of generation to final removal by a certified contractor. This process ensures safety, segregation, and compliance at every stage.

          DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: On-Site Deactivation (Recommended) cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Disposal A Waste Generation (e.g., unused stock, contaminated vials, PPE) B Segregate Waste Streams (Solid vs. Liquid) A->B Immediate Action C Prepare Activated Carbon Slurry B->C For Liquids/Solutions F Transfer Deactivated Slurry or Solid Waste to Designated Container B->F For Solids (e.g., contaminated PPE) D Add Ro 11-38452 HCl Waste to Slurry (Aqueous solutions or dissolved solids) C->D E Agitate and Allow for Adsorption (Minimum 24 hours) D->E E->F G Securely Seal Container F->G H Label Container: 'HAZARDOUS WASTE' Chemical Name & Conc. Accumulation Start Date G->H I Store in Satellite Accumulation Area (SAA) or Central Hazardous Waste Storage Area H->I J Arrange Pickup with Licensed Hazardous Waste Contractor I->J Follow Institutional Schedule

          Sources

          Personal Protective Equipment (PPE) & Handling Guide: Ro 1138452 Hydrochloride

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Safety Summary

          Ro 1138452 hydrochloride (also known as CAY10441) is a high-affinity, selective antagonist of the IP (Prostacyclin) receptor.[1] While valuable for studying inflammation and pain pathways, its biological potency (

          
           in human platelets) and acute toxicity profile require strict adherence to biosafety protocols.
          

          Critical Hazard Alert: This compound is classified as Toxic in contact with skin (H311) and Toxic if inhaled (H331) .[2] Unlike standard laboratory reagents, "good technique" is insufficient; engineered controls and specific PPE barriers are mandatory to prevent systemic absorption.

          Hazard Assessment & Mechanism of Risk

          Pharmacological Basis of Toxicity

          To understand the safety requirements, one must understand the biological target. Ro 1138452 blocks the IP receptor, a G-protein-coupled receptor (GPCR) that normally mediates the vasodilatory and anti-platelet effects of prostacyclin (

          
          ).[1][3][4]
          
          • Mechanism: Antagonism of the IP receptor prevents the activation of Adenylyl Cyclase (AC) and the subsequent generation of cAMP.[5]

          • Physiological Risk: Accidental systemic exposure could theoretically lower the threshold for platelet aggregation or alter vascular tone, in addition to the compound's intrinsic chemical toxicity.

          GHS Hazard Classification
          Hazard CodeDescriptionOperational Implication
          H302 Harmful if swallowedNo eating/drinking; wash hands immediately after doffing.
          H311 Toxic in contact with skin Zero-skin-contact policy. Double-gloving is mandatory.
          H315 Causes skin irritationBarrier protection must cover wrists and neck.
          H318 Causes serious eye damageSafety glasses are insufficient; chemical goggles or face shields are required.
          H331 Toxic if inhaled Never handle the dry powder outside a certified chemical fume hood.

          PPE Selection Matrix

          The following matrix dictates the required PPE based on the physical state of the compound and the operational context.

          Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
          Handling Dry Powder (Weighing, Transfer)Primary: Chemical Fume Hood (Face velocity 0.5 m/s). Secondary: N95/P100 respirator if hood failure risk exists.Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, 5-8 mil)Chemical Splash Goggles (ANSI Z87.1+)Lab coat (buttoned to neck) + Tyvek wrist sleeves (recommended)
          Handling Solutions (DMSO/Ethanol stocks)Chemical Fume Hood.Solvent Specific: DMSO permeates nitrile rapidly. Recommendation: Double Nitrile (change immediately upon splash) or Butyl Rubber for large volumes.Safety Glasses with side shields (if splash risk is low) or Goggles.Lab coat + Closed-toe shoes.
          Spill Cleanup (Solid or Liquid)Full-face respirator with P100/Organic Vapor cartridges.Chemical Resistant Utility Gloves (Laminate/Butyl).Integrated into full-face respirator.Tyvek Coveralls (Type 5/6).

          Operational Protocols

          Safe Weighing & Solubilization Workflow

          Handling static-prone powders like Ro 1138452 requires a protocol that minimizes aerosolization.

          Pre-requisites:

          • Calibrated analytical balance inside the fume hood.

          • Anti-static gun (Zerostat) or ionizer bar.

          • Pre-calculated solvent volumes (See Table 4.2).

          Step-by-Step Procedure:

          • Preparation: Place a disposable balance draft shield or "weighing funnel" inside the hood.

          • Donning: Put on inner gloves, tape cuffs to lab coat (optional but recommended for H311 compounds), then put on outer gloves.

          • Weighing:

            • Open the source vial only inside the hood.

            • Use a disposable anti-static spatula.

            • Technique Tip: Do not tap the spatula against the vial rim; this creates aerosols. Roll the spatula gently to dispense.

          • Solubilization:

            • Add the solvent (typically DMSO) to the powder. Do not add powder to solvent.

            • Cap the vial tightly before vortexing.

            • Solvent Caution: DMSO is a penetrant carrier. If Ro 1138452 is dissolved in DMSO, it can penetrate the skin faster than the solid alone. Treat DMSO stock solutions with extreme respect.

          Solubility Data for Stock Preparation
          SolventMax Solubility10 mM Stock Prep (1 mg)Storage Stability
          DMSO ~60 mg/mLAdd 289
          
          
          L DMSO
          -80°C (1 year)
          Ethanol ~20 mg/mLAdd 289
          
          
          L Ethanol
          -80°C (1 year)
          Water InsolubleN/AN/A

          Visualizations

          Mechanism of Action: IP Receptor Blockade

          This diagram illustrates the signaling pathway Ro 1138452 inhibits, providing context for the biological impact of exposure.

          IP_Receptor_Pathway PGI2 Prostacyclin (PGI2) IPR IP Receptor (GPCR) PGI2->IPR Activates Ro Ro 1138452 (Antagonist) Ro->IPR Blocks Gs Gs Protein IPR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Effect Vasodilation & Anti-Aggregation cAMP->Effect Signaling Cascade

          Caption: Ro 1138452 antagonizes the IP receptor, preventing cAMP accumulation and downstream effects.[1][5][6]

          Safe Handling Decision Tree

          A logical flow for determining safety protocols based on the state of the material.

          Handling_Workflow Start Start: Handling Ro 1138452 Form What is the physical form? Start->Form Solid Solid Powder Form->Solid Liquid Liquid Solution (DMSO/Ethanol) Form->Liquid Hood MANDATORY: Chemical Fume Hood Solid->Hood Liquid->Hood Gloves_Solid Double Nitrile Gloves (Change outer if dusty) Hood->Gloves_Solid If Solid Gloves_Liquid Double Nitrile (Splash -> Change) OR Butyl (High Volume) Hood->Gloves_Liquid If Liquid Action_Solid Use Anti-static Spatula Weigh inside Hood Gloves_Solid->Action_Solid Action_Liquid Pipette slowly Cap vials immediately Gloves_Liquid->Action_Liquid

          Caption: Decision matrix for PPE and engineering controls based on physical state.

          Emergency Response & Disposal

          Exposure Response
          • Skin Contact: Immediately remove contaminated clothing/gloves. Wash skin with soap and copious amounts of water for at least 15 minutes. Do not use ethanol or solvents on the skin, as this may enhance absorption.

          • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek immediate medical attention (Ophthalmologist).

          • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, oxygen should be administered by trained personnel.

          Disposal Procedures

          Ro 1138452 is a halogenated organic compound.

          • Solid Waste: Collect in a dedicated hazardous waste container labeled "Toxic Solid Organic."

          • Liquid Waste: Dispose of DMSO/Ethanol solutions in "Halogenated Solvent Waste" streams.

          • Decontamination: Wipe down work surfaces with a detergent solution (surfactant) followed by water. Avoid using pure organic solvents for cleaning spills, as they may spread the compound.

          References

          • Bley, K. R., et al. (2006).[1][7] RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. British Journal of Pharmacology, 147(3), 335–345.[1] Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.